4-(Bromomethyl)-1-fluoro-2-iodobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHUCASFWPULRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594330 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260050-97-3 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS 260050-97-3): A Strategic Polyfunctional Scaffold in Advanced Drug Discovery and Complex Synthesis
As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenge of designing synthetic routes that require precise, orthogonal functionalization. The compound 4-(bromomethyl)-1-fluoro-2-iodobenzene (CAS 260050-97-3) represents a masterclass in polyfunctional scaffold design. By integrating three distinct reactive sites—a benzylic bromide, an aryl iodide, and an aryl fluoride—this building block allows chemists to execute complex, multi-step derivatizations with absolute chemoselectivity.
This technical guide deconstructs the structural dynamics, mechanistic synthesis, and application workflows of this critical scaffold, providing field-proven protocols for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of CAS 260050-97-3 is rooted in its electronic and steric environment. Each halogen serves a distinct, non-overlapping purpose dictated by its bond dissociation energy and polarizability.
-
Fluorine (C1): Exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of adjacent functional groups and provides metabolic stability against oxidative cytochromes (e.g., CYP450) in final drug candidates.
-
Iodine (C2): Highly polarizable with a weak C-I bond, making it an ideal, low-barrier leaving group for oxidative addition by palladium(0) catalysts.
-
Bromomethyl (C4): A highly electrophilic benzylic carbon. The resonance stabilization of the transition state during nucleophilic attack makes it primed for rapid
displacement.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene |
| CAS Registry Number | 260050-97-3 |
| Molecular Formula | C |
| Molecular Weight | 314.92 g/mol |
| Monoisotopic Mass | 313.86 Da |
| SMILES String | C1=CC(=C(C=C1CBr)I)F |
| Physical State | Light brown to colorless oil (solidifies over time) |
Data supported by structural indexing from .
Mechanistic Synthesis: The Wohl-Ziegler Bromination
The synthesis of CAS 260050-97-3 is achieved via the Wohl-Ziegler radical bromination of 4-fluoro-3-iodotoluene. The causality behind selecting N-Bromosuccinimide (NBS) over molecular bromine (
Figure 1: Radical chain mechanism (Wohl-Ziegler) for synthesizing CAS 260050-97-3.
Protocol A: Self-Validating Synthesis of CAS 260050-97-3
Adapted from the protocol detailed in.
-
Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol) and 50 mL of anhydrous carbon tetrachloride (
) under a nitrogen atmosphere. (Note: is historically ideal due to its lack of abstractable hydrogens, preventing solvent participation in the radical chain. In modern green chemistry, trifluorotoluene is a viable substitute). -
Reagent Addition: Add NBS (4.2 g, 23.3 mmol, 1.1 eq) and BPO (250 mg, 1.03 mmol, 0.05 eq).
-
Initiation & Propagation: Heat the mixture to reflux (approx. 77°C) for 3 hours.
-
In-Process Control (IPC) & Self-Validation: The reaction is visually self-validating. It begins as a suspension of dense NBS at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide (which is less dense than
) floats to the surface. Complete conversion is indicated when all solid material is buoyant. -
Workup: Cool the mixture to room temperature. Filter through a Celite pad to remove the succinimide byproduct, washing the filter cake with cold benzene or hexanes.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the crude benzyl bromide as a light brown oil.
-
Purification: Purify via Medium Pressure Liquid Chromatography (MPLC) using a hexane/ethyl acetate gradient to afford the pure title compound (approx. 41.5% yield over two steps when carried forward to aldehydes).
Orthogonal Reactivity & Application Workflows
The true power of this scaffold lies in its chemoselectivity. By exploiting the distinct reactivity profiles of its substituents, chemists can build complex drug molecules sequentially without requiring protecting groups.
Figure 2: Orthogonal reactivity pathways of the tri-functional CAS 260050-97-3 scaffold.
Protocol B: Chemoselective N-Alkylation ( )
Objective: Utilize the
-
Setup: Dissolve the target secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add finely powdered
(2.0 eq). -
Electrophile Addition: Add 4-(bromomethyl)-1-fluoro-2-iodobenzene (1.05 eq) dropwise at 0°C to control the initial exotherm.
-
Reaction: Stir at room temperature for 4-6 hours.
-
IPC: Monitor by LC-MS. The reaction is validated by the emergence of the
peak of the alkylated product. Crucially, the isotopic pattern of the product must reflect the retention of the intact iodine atom (mass shift, but no loss of I). -
Workup: Quench with water, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over
, and concentrate.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Form a biaryl linkage at the C2 position. Causality: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-F bond. Using a bulky, bidentate ligand like dppf ensures rapid oxidative addition and minimizes protodehalogenation side reactions.
-
Setup: In a Schlenk tube, combine the iodobenzene derivative (1.0 eq, typically post-
functionalization), an arylboronic acid (1.2 eq), and (0.05 eq). -
Base & Solvent: Add
(2.0 eq) and a thoroughly degassed mixture of 1,4-Dioxane/H O (4:1). -
Reaction: Heat at 80°C under an argon atmosphere for 12 hours.
-
IPC: LC-MS analysis should show complete consumption of the iodinated starting material. The C-F bond will remain intact under these conditions.
-
Workup: Filter the crude mixture through a pad of Celite, extract with EtOAc, and purify via flash column chromatography.
Analytical Characterization & Quality Control
To ensure the integrity of the scaffold before downstream synthesis, specific analytical markers must be confirmed:
-
H NMR (400 MHz, CDCl
): The benzylic protons ( ) typically appear as a sharp singlet around 4.40 - 4.50 ppm. The aromatic protons will exhibit characteristic ortho/meta coupling with the fluorine atom ( ), resulting in distinct multiplets. -
F NMR (376 MHz, CDCl
): A distinct signal around -110 to -115 ppm confirms the presence of the aryl fluoride. -
Mass Spectrometry (ESI-MS): Due to the labile nature of the benzylic bromide, MS often shows an
fragment ion (m/z ~235) alongside the parent isotope pattern.
Safety, Handling, and Storage
-
Hazard Profile: As a benzylic bromide, CAS 260050-97-3 is a potent alkylating agent and a severe lachrymator. It causes severe skin burns and eye damage. All handling must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Storage: The compound is light-sensitive (prone to C-I bond homolysis) and moisture-sensitive. It must be stored under an inert atmosphere (Argon/N
) in an amber vial at 2-8°C.
References
- Xin, Z., Liu, G., Pei, Z., Szczepankiewicz, B. G., Serby, M. D., & Zhao, H. (2004). Protein-tyrosine phosphatase inhibitors and uses thereof (US Patent Application Publication No. US20040214870A1).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18516455, 4-(Bromomethyl)-1-fluoro-2-iodobenzene. PubChem.[Link]
3-Iodo-4-fluorobenzyl bromide structure and properties
The following technical guide details the structure, properties, synthesis, and applications of 3-Iodo-4-fluorobenzyl bromide , a high-value intermediate in medicinal chemistry.
Core Identity & Strategic Utility in Drug Discovery
Executive Summary
3-Iodo-4-fluorobenzyl bromide is a bifunctional building block characterized by two distinct electrophilic sites: a highly reactive benzylic bromide and a chemically stable aryl iodide. This "dual-handle" architecture allows for orthogonal functionalization, making it a critical scaffold in the synthesis of complex pharmaceutical agents, including SUMO activating enzyme inhibitors and kinase inhibitors. The presence of the fluorine atom at the 4-position modulates metabolic stability and lipophilicity, while the 3-iodo group serves as a gateway for carbon-carbon bond formation via palladium-catalyzed cross-coupling.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 1-(Bromomethyl)-4-fluoro-3-iodobenzene |
| Common Name | 3-Iodo-4-fluorobenzyl bromide |
| Molecular Formula | C₇H₅BrFI |
| Molecular Weight | 314.92 g/mol |
| Precursor CAS | 452-82-4 (4-Fluoro-3-iodotoluene) |
| Physical State | Solid (low melting) or viscous liquid (purity dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Key Hazards | Lachrymator , Corrosive, Skin Irritant |
Structural Analysis: The molecule features a 1,2,4-substitution pattern on the benzene ring.
-
Position 1 (Bromomethyl): Site of SN2 nucleophilic attack.
-
Position 3 (Iodine): Site of oxidative addition (Suzuki, Sonogashira, Heck couplings).
-
Position 4 (Fluorine): Provides electronic modulation (inductive withdrawal) and metabolic blocking.
Synthesis & Production
The industrial and laboratory standard for synthesizing 3-Iodo-4-fluorobenzyl bromide is the Wohl-Ziegler radical bromination of the precursor 4-fluoro-3-iodotoluene .
Reaction Pathway
The synthesis relies on the selective bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.
Figure 1: Radical bromination pathway for the synthesis of 3-Iodo-4-fluorobenzyl bromide.
Detailed Experimental Protocol
Objective: Synthesis of 3-Iodo-4-fluorobenzyl bromide from 4-fluoro-3-iodotoluene.
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Loading:
-
Add 4-fluoro-3-iodotoluene (1.0 equiv) dissolved in anhydrous Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (approx. 0.2 M concentration). Note: PhCF₃ is a greener alternative to CCl₄.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv). Ensure NBS is freshly recrystallized to remove free bromine.
-
Add AIBN (0.05 – 0.1 equiv) as the radical initiator.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80°C for CCl₄) while stirring vigorously.
-
Monitor reaction progress via TLC or HPLC. The reaction is typically complete within 4–12 hours.
-
Visual Cue: Succinimide byproduct will float to the top as a white solid.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the solid succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the product.
-
Critical Caution: The product is a potent lachrymator . All operations must be performed in a well-ventilated fume hood.
Reactivity & Applications
The versatility of 3-Iodo-4-fluorobenzyl bromide lies in its ability to undergo orthogonal reactions. The benzylic bromide is significantly more reactive towards nucleophiles than the aryl iodide, allowing for sequential functionalization.
Reactivity Matrix
| Reaction Type | Target Functional Group | Reagents/Conditions | Outcome |
| N-Alkylation | Benzylic Bromide (-CH₂Br) | Amines, K₂CO₃, DMF, RT | Formation of secondary/tertiary amines |
| O-Alkylation | Benzylic Bromide (-CH₂Br) | Phenols/Alcohols, NaH or Cs₂CO₃ | Formation of Ethers |
| Suzuki Coupling | Aryl Iodide (-I) | Boronic Acids, Pd(PPh₃)₄, Base | Biaryl formation |
| Sonogashira | Aryl Iodide (-I) | Terminal Alkynes, Pd/Cu, Amine | Aryl-Alkyne formation |
Strategic Workflow: The "Dual-Handle" Approach
In drug discovery, this molecule is often used to link a pharmacophore (via alkylation) to a solubilizing group or a second pharmacophore (via coupling).
Figure 2: Orthogonal functionalization strategy utilizing the reactivity difference between benzylic bromide and aryl iodide.
Case Study: SUMO Activating Enzyme Inhibitors
Research indicates the use of this scaffold in the synthesis of inhibitors for SUMO activating enzymes. The synthesis typically involves:
-
Alkylation: Reacting 3-Iodo-4-fluorobenzyl bromide with a heterocyclic amine core.
-
Coupling: Using the remaining iodine handle to attach a solubilizing tail or a zinc-binding group via Suzuki coupling.
Safety & Handling Protocols
Hazard Classification:
-
H314: Causes severe skin burns and eye damage.[1]
-
Lachrymator: Causes significant eye irritation and tearing at low concentrations.
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Wear butyl rubber gloves (standard nitrile may degrade), chemical splash goggles, and a lab coat.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonia nearby to neutralize spills. Benzyl bromides react rapidly with ammonia to form less volatile amines.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
PubChem. 4-Fluoro-3-iodotoluene (Precursor Data). National Library of Medicine. Link
-
Google Patents. Heteroaryl compounds useful as inhibitors of sumo activating enzyme (WO2015002994A2). (Describes the synthesis of the title compound from 4-fluoro-3-iodotoluene). Link
-
Organic Syntheses. Bromination of Toluenes using NBS. (General procedure adapted for synthesis). Link
-
BenchChem. 4-Fluoro-3-iodotoluene Structure and Analogs.Link
Sources
4-fluoro-3-iodobenzyl bromide synonyms and identifiers
Chemical Identity, Synthesis Framework, and Application in Medicinal Chemistry[1][2]
Introduction: The Halogenated Linchpin
In the architecture of small-molecule drug discovery, 4-fluoro-3-iodobenzyl bromide serves as a high-value "linchpin" intermediate.[1][2] Its structural utility is derived from its tri-orthogonal reactivity profile :
-
Benzyl Bromide: A highly reactive electrophile for alkylation (
).[2] -
Aryl Iodide: A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]
-
Aryl Fluoride: A metabolic blocker that modulates pKa and lipophilicity without introducing steric bulk.
This guide provides a comprehensive technical analysis of this compound, moving beyond simple catalog data to operational protocols and strategic applications in library synthesis.
Comprehensive Identifiers & Chemical Ontology
Precise identification is critical due to the existence of multiple regioisomers (e.g., 3-fluoro-4-iodo, 2-fluoro-4-iodo).[1][2] Researchers must verify the 3-iodo, 4-fluoro substitution pattern to ensure correct Structure-Activity Relationship (SAR) outcomes.[1][2]
| Identifier Type | Value | Context |
| CAS Number | 260050-97-3 | Primary Registry Number |
| IUPAC Name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | Official Nomenclature |
| Synonyms | Common usage in synthesis journals | |
| Molecular Formula | ||
| Molecular Weight | 314.92 g/mol | |
| SMILES | FC1=C(I)C=C(CBr)C=C1 | For cheminformatics/docking |
| InChI Key | XFHUCASFWPULRF-UHFFFAOYSA-N | Unique hash |
Structural Analysis & Reactivity Profile
The molecule's value lies in the differential reactivity of its three halogen bonds. This allows for sequential functionalization —a core requirement for Divergent Oriented Synthesis (DOS).[2]
DOT Diagram 1: Orthogonal Reactivity Map
This diagram illustrates the three distinct reaction vectors available on the scaffold.[2]
Caption: Figure 1. The tri-orthogonal reactivity map showing sequential functionalization logic.
Synthesis Protocol: Radical Bromination
The most robust route to 4-fluoro-3-iodobenzyl bromide is the Wohl-Ziegler bromination of 4-fluoro-3-iodotoluene.[1][2] Direct bromination of the ring is avoided; conditions must favor the benzylic radical mechanism.
Critical Reagents & Safety
-
Reagent: N-Bromosuccinimide (NBS) – Recrystallize from water before use to remove HBr.[1][2]
-
Initiator: Benzoyl Peroxide (BPO) or AIBN.[2]
-
Solvent: Carbon Tetrachloride (
) is traditional but toxic; Trifluorotoluene or Acetonitrile are modern, greener alternatives.[2] -
Hazard: The product is a potent lachrymator (tear gas).[2] All operations must occur in a fume hood.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Charge: Add 4-fluoro-3-iodotoluene (1.0 eq) and anhydrous solvent (0.2 M concentration).
-
Activation: Add NBS (1.05 eq) and radical initiator (0.05 eq).
-
Reaction: Heat to reflux (approx. 80-90°C). The reaction is often initiated by a high-intensity halogen lamp if chemical initiation is slow.[1][2]
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). Look for the disappearance of the starting material spot (
) and appearance of the mono-bromide ( ).[1][2] -
Workup: Cool to
to precipitate succinimide. Filter. Concentrate filtrate under reduced pressure. -
Purification: Rapid filtration through a silica plug (100% Hexanes) is usually sufficient.[2] Recrystallization from hexanes if high purity is required.
DOT Diagram 2: Synthesis Workflow
This flowchart details the critical decision points in the synthesis process.
Caption: Figure 2. Wohl-Ziegler radical bromination workflow with critical stop-points.
Application Workflows in Drug Discovery
This scaffold is particularly prevalent in Fragment-Based Drug Discovery (FBDD) .[1][2] The benzyl bromide allows for the rapid generation of libraries by attaching various "head" groups (amines, heterocycles), while the aryl iodide remains available for late-stage diversification.[1]
Strategy: The "Capture-then-Couple" Approach
-
Step 1 (Nucleophilic Substitution): React the benzyl bromide with a secondary amine (e.g., morpholine, piperazine) to install a solubilizing group.
-
Conditions:
, DMF, RT. -
Outcome: Formation of a stable benzylic amine.
-
-
Step 2 (Cross-Coupling): Use the aryl iodide to attach a heteroaryl core (e.g., pyridine, pyrazole) via Suzuki coupling.
Why this order? The C-I bond is stable to basic alkylation conditions (
Safety & Handling Specifications
| Parameter | Specification | Action |
| GHS Classification | Skin Corr. 1B; Eye Dam. 1 | Wear full PPE (Gloves, Goggles, Lab Coat). |
| Lachrymator | High | Do not open outside a fume hood.[2] Vapors cause severe eye irritation.[3] |
| Storage | 2-8°C, Inert Gas | Moisture sensitive.[1][2] Hydrolyzes to benzyl alcohol over time. |
| Incompatibility | Strong Oxidizers, Bases | Avoid contact with amines unless intended for reaction. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1022931 (Isomer Reference). [Link][2]
Sources
4-(Bromomethyl)-1-fluoro-2-iodobenzene: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of polyfunctional building blocks is essential for the rapid assembly of complex pharmacophores. 4-(Bromomethyl)-1-fluoro-2-iodobenzene (often referred to as 4-fluoro-3-iodobenzyl bromide) is a highly versatile, tri-functional intermediate. It possesses three distinct reactive sites—a benzylic bromide, an aryl iodide, and an aryl fluoride—each offering orthogonal reactivity. This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven synthetic protocols, specifically tailored for drug development professionals and synthetic chemists.
Physicochemical & Structural Profiling
Understanding the baseline quantitative data of this compound is critical for stoichiometric calculations, mass spectrometry (MS) validation, and downstream purification. The table below summarizes its core physicochemical properties[1].
| Property | Value |
| Chemical Name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene |
| Common Synonym | 4-Fluoro-3-iodobenzyl bromide |
| CAS Registry Number | 260050-97-3 |
| Molecular Formula | C₇H₅BrFI |
| Molecular Weight | 314.92 g/mol |
| Monoisotopic Mass | 313.86035 Da |
| SMILES String | C1=CC(=C(C=C1CBr)I)F |
| Physical State (Crude) | Light brown oil (solidifies over time) |
Orthogonal Reactivity: Mechanistic Insights
The true value of 4-(Bromomethyl)-1-fluoro-2-iodobenzene lies in its orthogonal reactivity, which allows chemists to sequentially functionalize the molecule without requiring complex protecting-group strategies.
-
The Bromomethyl Group (-CH₂Br): The benzylic position is highly activated toward nucleophilic attack. The bromide acts as an excellent leaving group in Sₙ2 reactions, making it ideal for the N-alkylation of amines or O-alkylation of phenols.
-
The Aryl Iodide (-I): Iodine is the most reactive halogen in transition-metal catalysis. It serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck couplings), allowing for the extension of the carbon framework.
-
The Aryl Fluoride (-F): The fluorine atom is highly electronegative and forms a remarkably strong C-F bond. In drug design, it is strategically placed to block cytochrome P450 (CYP450) mediated metabolic oxidation, thereby increasing the drug's half-life. Additionally, it provides a distinct signal for ¹⁹F NMR reaction monitoring.
Orthogonal reactivity of 4-(Bromomethyl)-1-fluoro-2-iodobenzene in synthesis.
Synthetic Methodology: Wohl-Ziegler Bromination
The standard industrial and academic route to synthesize 4-(Bromomethyl)-1-fluoro-2-iodobenzene is via the Wohl-Ziegler bromination of 4-fluoro-3-iodotoluene. This radical-mediated pathway is favored because it selectively targets the benzylic position while leaving the aromatic ring intact.
Mechanistic Causality of Reagent Selection
-
N-Bromosuccinimide (NBS): Instead of using highly toxic and difficult-to-handle Br₂ gas, NBS is utilized. It provides a low, steady-state concentration of molecular bromine, which suppresses unwanted electrophilic aromatic substitution (EAS) and strictly channels the reaction down a radical pathway.
-
Benzoyl Peroxide (BPO): Acts as the radical initiator. Upon heating, the weak O-O bond in BPO undergoes homolytic cleavage to generate benzoyloxy radicals, which subsequently abstract a benzylic hydrogen to initiate the chain reaction.
-
Carbon Tetrachloride (CCl₄): Chosen as the solvent because it lacks abstractable hydrogen atoms, making it completely inert to radical conditions. Furthermore, it enables a self-validating physical phenomenon: NBS is denser than CCl₄ and sinks, while the byproduct succinimide is less dense and floats.
Step-by-Step Protocol
The following methodology is adapted from validated patent literature ()[2].
Objective: Selective benzylic bromination of 4-fluoro-3-iodotoluene.
-
Reagent Assembly: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol) in 50 mL of anhydrous CCl₄. Add NBS (4.2 g, 23.3 mmol) and BPO (250 mg, 1.03 mmol).
-
Radical Initiation & Propagation: Purge the system with N₂ gas. Heat the mixture to a vigorous reflux for 3 hours.
-
Self-Validation Checkpoint: As the reaction progresses, observe the solid particulates. The dense NBS at the bottom will gradually be replaced by succinimide crystals floating on the surface of the solvent, visually confirming the progression of the radical chain reaction.
-
-
Quenching and Filtration: Remove the flask from the heat source and allow it to cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to quantitatively remove the insoluble succinimide byproduct. Wash the filter cake with a small volume of benzene to ensure complete product recovery.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The product, 4-(bromomethyl)-1-fluoro-2-iodobenzene, is yielded as a crude light brown oil that is typically pure enough (>90%) for immediate downstream application without further chromatography.
Wohl-Ziegler bromination workflow for synthesizing the target benzyl bromide.
Downstream Applications: Kornblum Oxidation
Once synthesized, 4-(bromomethyl)-1-fluoro-2-iodobenzene is frequently converted into 4-fluoro-3-iodobenzaldehyde , a critical precursor for synthesizing complex kinase inhibitors and receptor antagonists. This is achieved via a Kornblum Oxidation [3].
Protocol & Causality
-
Alkoxysulfonium Formation: Dissolve the crude benzyl bromide in 50 mL of anhydrous Dimethyl Sulfoxide (DMSO). Add solid NaHCO₃ (3.55 g, 42.2 mmol).
-
Causality: DMSO acts as an oxygen-centered nucleophile, displacing the benzylic bromide via an Sₙ2 mechanism to form an intermediate alkoxysulfonium salt.
-
-
Base-Assisted Elimination: Heat the mixture at 120°C for 90 minutes.
-
Causality: The mild base (NaHCO₃) deprotonates the intermediate, driving the elimination of dimethyl sulfide (DMS) to yield the aldehyde.
-
Self-Validation Checkpoint: The evolution of DMS gas (characterized by a distinct, sulfurous odor) and TLC monitoring (disappearance of the non-polar benzyl bromide spot and appearance of a highly UV-active, polar aldehyde spot) confirm reaction completion.
-
-
Workup: Cool to room temperature, quench with water, extract with diethyl ether (Et₂O), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via Medium Pressure Liquid Chromatography (MPLC) to yield the aldehyde as a colorless oil that solidifies over time (approx. 41.5% yield over two steps).
References
- Title: US Patent Application 20040214870A1 - Novel compounds Source: Google Patents / US Patent Office URL
Sources
Regioisomeric Divergence in Halogenated Benzyl Scaffolds: A Comparative Analysis of 4-(Bromomethyl)-1-fluoro-2-iodobenzene and its 2-Fluoro Isomer
Executive Summary
Bifunctional building blocks are the structural cornerstones of modern active pharmaceutical ingredient (API) synthesis. Among these, polyhalogenated benzyl bromides offer highly orthogonal reactivity profiles, allowing for sequential, chemoselective functionalization. This technical guide provides an in-depth comparative analysis of two critical regioisomers: 4-(Bromomethyl)-1-fluoro-2-iodobenzene (Isomer A) and its 2-fluoro analog, 4-(Bromomethyl)-2-fluoro-1-iodobenzene (Isomer B). By understanding the subtle electronic and spatial differences between these isomers, drug development professionals can precisely dictate the vectorial projection of pharmacophores during Structure-Activity Relationship (SAR) optimization.
Structural and Electronic Profiling
The primary utility of these scaffolds lies in their dual electrophilic sites: a hard, highly reactive benzylic bromide and a soft, transition-metal-susceptible aryl iodide. The chemoselectivity between these sites is modulated by the position of the highly electronegative fluorine atom.
-
Isomer A (4-(Bromomethyl)-1-fluoro-2-iodobenzene): Synthesized via the radical bromination of 1 using N-Bromosuccinimide (NBS) and benzoyl peroxide[1]. In this arrangement, the fluorine is para to the benzylic carbon, while the iodine is meta.
-
Isomer B (4-(Bromomethyl)-2-fluoro-1-iodobenzene): Synthesized via the analogous radical bromination of2[2]. Here, the iodine is para to the benzylic carbon, and the fluorine is meta.
Causality in Chemoselectivity
The thermodynamic and kinetic divergence between the benzylic C-Br bond and the aryl C-I bond dictates their orthogonal reactivity. Nucleophilic substitution (
The position of the fluorine atom exerts a powerful inductive (
Quantitative Data Comparison
Table 1: Comparative Physicochemical & Structural Properties
| Property | 4-(Bromomethyl)-1-fluoro-2-iodobenzene (Isomer A) | 4-(Bromomethyl)-2-fluoro-1-iodobenzene (Isomer B) |
| CAS Number | 260050-97-3 | 1022931-83-4 |
| Precursor Toluene | 4-Fluoro-3-iodotoluene | 3-Fluoro-4-iodotoluene |
| Molecular Weight | 314.92 g/mol | 314.92 g/mol |
| Iodine Position (vs. Benzyl) | Meta (Position 3) | Para (Position 4) |
| Fluorine Position (vs. Benzyl) | Para (Position 4) | Meta (Position 3) |
| Cross-Coupling Vector | Meta-directed extension | Para-directed extension |
| Primary Reactivity |
Experimental Methodologies: Self-Validating Protocols
To ensure absolute chemoselectivity and prevent premature polymerization or dehalogenation, the following protocols are engineered as self-validating systems. The causality behind the reagent selection is explicitly detailed to guide troubleshooting.
Protocol 1: Chemoselective Amination (Preserving the C-I Bond)
Objective: Displace the benzylic bromide with a secondary amine without triggering oxidative addition or proto-deiodination of the aryl iodide.
Causality: Utilizing a weak, non-nucleophilic base (
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with Isomer B (1.0 equiv, 10.0 mmol) and anhydrous Acetonitrile (50 mL, 0.2 M).
-
Base Addition: Add finely powdered, anhydrous
(2.0 equiv, 20.0 mmol). Cool the suspension to 0 °C using an ice-water bath. -
Nucleophile Introduction: Dropwise add the secondary amine (e.g., morpholine, 1.1 equiv, 11.0 mmol) over 10 minutes to prevent localized exothermic spikes that could lead to bis-alkylation.
-
Reaction & Self-Validation: Stir at 0 °C for 1 hour, then allow to warm to 25 °C.
-
Validation Check: Monitor via LC-MS. The reaction is complete and chemoselective when the starting material mass disappears, and the product mass (
) appears without the loss of the iodine isotope pattern (mass difference of -126 Da indicates unwanted deiodination).
-
-
Workup: Quench with cold distilled
(50 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the Aryl Iodide
Objective: Couple the intact aryl iodide from Protocol 1 with an arylboronic acid to build the extended API framework.
Causality: Palladium(0) undergoes facile oxidative addition into the weak C-I bond. By utilizing a mild base (
Step-by-Step Workflow:
-
Preparation: Dissolve the aminated intermediate from Protocol 1 (1.0 equiv, 5.0 mmol) and the desired arylboronic acid (1.2 equiv, 6.0 mmol) in a pre-degassed mixture of 1,4-Dioxane and
(4:1 v/v, 25 mL). -
Catalyst & Base: Add
(2.5 equiv, 12.5 mmol) followed by the catalyst (0.05 equiv, 0.25 mmol). -
Reaction & Self-Validation: Heat the mixture to 80 °C under a strict
atmosphere for 4-6 hours.-
Validation Check: Monitor via TLC (Hexanes:EtOAc). The emergence of a highly UV-active spot with a lower
than the starting material indicates successful biaryl formation. LC-MS should confirm the exact mass of the cross-coupled product.
-
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via silica gel flash chromatography.
Mechanistic Pathway Visualization
The following diagram illustrates the orthogonal reactivity pathways available to these halogenated benzyl scaffolds, demonstrating how a single building block can be divergently functionalized based on the sequence of reaction conditions.
Orthogonal reactivity pathways of halogenated benzyl scaffolds for divergent API synthesis.
References
1.[1] 4-FLUORO-3-IODOBENZALDEHYDE synthesis - ChemicalBook. ChemicalBook. 2.[2] 452-79-9 | 3-Fluoro-4-iodotoluene | Fluorinated Building Blocks. Ambeed. 3.[3] Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. ACS Organic Letters. 4.[4] US10968201B2 - Bicyclic carboxamides and methods of use thereof. Google Patents.
Sources
- 1. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. 452-79-9 | 3-Fluoro-4-iodotoluene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US10968201B2 - Bicyclic carboxamides and methods of use thereof - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Bromomethyl)-1-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-1-fluoro-2-iodobenzene is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromomethyl group, a fluorine atom, and an iodine atom, makes it a versatile building block for the construction of complex molecular architectures. The presence of three distinct and orthogonally reactive sites allows for selective and sequential chemical transformations, a highly desirable characteristic in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the safety data for 4-(Bromomethyl)-1-fluoro-2-iodobenzene, coupled with practical, field-proven insights to ensure its safe and effective utilization in a research and development setting.
Chemical Identity and Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe handling and application.
| Property | Value | Source |
| CAS Number | 1022931-83-4 | [1] |
| Molecular Formula | C₇H₅BrFI | |
| Molecular Weight | 314.92 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 4°C, protect from light |
Hazard Identification and GHS Classification
4-(Bromomethyl)-1-fluoro-2-iodobenzene is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [2] This is the primary hazard associated with this compound. The bromomethyl group is a potent lachrymator and can cause significant tissue damage upon contact.
Safe Handling and Storage Protocols
Adherence to stringent safety protocols is paramount when working with 4-(Bromomethyl)-1-fluoro-2-iodobenzene to mitigate the risks of exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3][4] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3][4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
-
Skin and Body Protection: A flame-resistant laboratory coat is required.[3][4] For operations with a higher risk of exposure, a chemical-resistant apron and sleeves are recommended.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[4] However, in the event of a spill or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Storage
Proper storage is critical to maintaining the stability of the compound and preventing accidents.
-
Temperature: Store at 4°C.
-
Light: Protect from light to prevent degradation.
-
Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize potential reactions with atmospheric moisture or oxygen.[3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4]
-
Incompatibilities: Store away from strong oxidizing agents, bases, alcohols, amines, and metals.[3]
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][5] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry.[5] Contact your institution's environmental health and safety department for assistance with cleanup.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or chemical foam.[3]
-
Hazardous Combustion Products: Burning may produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[3][4]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines a standard operating procedure for the safe handling of 4-(Bromomethyl)-1-fluoro-2-iodobenzene in a laboratory setting.
Caption: Standard Operating Procedure for Safe Handling.
Toxicological Information
While specific toxicological data for 4-(Bromomethyl)-1-fluoro-2-iodobenzene is limited, the primary hazard is its corrosive nature.[2] It is expected to cause severe burns to any tissue it comes into contact with.[2] The compound's structural alerts, particularly the bromomethyl group, suggest it is a potent alkylating agent and should be handled with extreme caution to avoid both acute and chronic health effects.
Disposal Considerations
Waste generated from the use of 4-(Bromomethyl)-1-fluoro-2-iodobenzene must be treated as hazardous waste.[2][3]
-
Waste Containers: Use clearly labeled, sealed containers for all waste materials, including contaminated consumables like gloves and weighing paper.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not dispose of down the drain.
Conclusion
4-(Bromomethyl)-1-fluoro-2-iodobenzene is a valuable synthetic intermediate that demands a high level of respect and adherence to rigorous safety protocols. By understanding its inherent hazards and implementing the control measures outlined in this guide, researchers can confidently and safely unlock its potential in the advancement of science and medicine. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.
References
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-iodobenzene. Retrieved from [Link]
-
Agilent Technologies. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. Retrieved from [Link]
Sources
Strategic Procurement and Application of 4-(Bromomethyl)-1-fluoro-2-iodobenzene in Advanced Drug Development
Executive Summary
In contemporary medicinal chemistry, the rapid assembly of complex, sp3-rich, and heavily functionalized scaffolds is paramount. 4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS: 260050-97-3) serves as a highly versatile, trifunctional building block. Featuring a benzylic bromide, an aryl iodide, and an aryl fluoride, this molecule allows for orthogonal, site-selective functionalization. This technical whitepaper provides an in-depth guide on the mechanistic utility, procurement strategy, pricing landscape, and validated experimental protocols for utilizing this critical intermediate in drug discovery.
Chemical Profile & Mechanistic Utility
The strategic value of 4-(Bromomethyl)-1-fluoro-2-iodobenzene lies in the distinct reactivity profiles of its three functional groups, enabling sequential derivatization without the need for protecting groups.
-
The Bromomethyl Handle (Electrophilic): The benzylic bromide is highly susceptible to nucleophilic substitution (SN2). It serves as the primary point of functionalization, typically reacting with amines, thiols, or alkoxides to build the aliphatic portion of a target drug.
-
The Iodo Handle (Cross-Coupling): The aryl iodide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Crucially, the C-I bond is significantly more reactive than the C-F bond, ensuring absolute chemoselectivity during oxidative addition by Pd(0).
-
The Fluoro Handle (Bioisosteric & Electronic): The fluorine atom serves a dual purpose. Chemically, it strongly withdraws electron density via the inductive effect, accelerating reductive elimination in Pd-catalysis. Pharmacologically, it acts as a metabolic shield, preventing CYP450-mediated oxidation at the 1-position while enhancing the molecule's lipophilicity and membrane permeability.
Expertise & Experience Insight: When designing synthetic routes with this compound, the order of operations is critical. The SN2 displacement of the benzylic bromide must be executed prior to any palladium-catalyzed cross-coupling. If Pd-catalysis is attempted first, the highly reactive benzylic C-Br bond will undergo competitive oxidative addition or premature hydrolysis under the basic, elevated-temperature conditions typical of cross-coupling.
Supplier Landscape & Pricing Analysis
Procuring high-quality 4-(Bromomethyl)-1-fluoro-2-iodobenzene is essential, as trace impurities (such as the hydrolyzed benzyl alcohol or des-bromo derivatives) can severely poison palladium catalysts in downstream steps.
Quality Control (QC) Requirements for Procurement
Upon receipt of a new batch, researchers must validate the chemical integrity via a self-validating analytical system:
-
1H NMR: Confirm the presence of the benzylic CH2 singlet (~4.5 ppm) and ensure the absolute absence of a hydroxymethyl peak, which indicates moisture degradation.
-
LC-MS: Ensure the absence of dimerized byproducts (Wurtz-type coupling impurities).
-
Karl Fischer Titration: Moisture content must be <0.1% to prevent hydrolysis during long-term storage at 2–8 °C.
Current Market Data (Q1 2026)
The compound is considered a specialty building block. While bulk quantities require custom synthesis contracts, research-scale quantities (1g - 25g) are available through specialized catalog suppliers.
| Supplier | Purity | Catalog / SKU | Estimated Price (USD) | Availability |
| >97% | 260050-97-3 | ~$128.00 / 250 mg[1] | Variable | |
| 97% | BD91078 | POA (Inquire)[2] | Made to Order | |
| 98% | Y-36710 | POA (Inquire)[3] | 1G - 100G | |
| 97% | 1700-U-09 | POA (Inquire)[4] | Catalog | |
| >95% | 260050-97-3 | POA (Inquire)[5] | Catalog |
Note: "POA" indicates Price on Application. Due to the lachrymatory and moisture-sensitive nature of benzylic bromides, shipping often incurs hazardous material (HazMat) fees.
Experimental Workflow: Orthogonal Functionalization Protocol
To demonstrate the utility of this building block, the following protocol details a two-step sequence: an initial N-alkylation followed by a Suzuki-Miyaura cross-coupling.
Sequential orthogonal functionalization of 4-(Bromomethyl)-1-fluoro-2-iodobenzene.
Step 1: SN2 N-Alkylation
Objective: Functionalize the benzylic position while preserving the sensitive aryl iodide.
-
Setup: In an oven-dried round-bottom flask under an N2 atmosphere, dissolve the desired secondary amine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add anhydrous K2CO3 (2.0 equiv). Stir for 10 minutes at room temperature to pre-organize the nucleophile.
-
Electrophile Addition: Add 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.05 equiv) dropwise as a solution in DMF to prevent localized exothermic spikes.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Self-Validation (LC-MS): Monitor the reaction. Successful conversion is indicated by the disappearance of the starting material. Crucial Check: Ensure the isotopic pattern of bromine (the characteristic 1:1 doublet in MS) is absent in the product mass, confirming the complete displacement of the bromide leaving group.
-
Workup: Quench with H2O, extract with EtOAc (3x). Wash the combined organics with a 5% LiCl aqueous solution (to thoroughly remove DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Construct a biaryl system via the targeted activation of the aryl iodide.
-
Setup: Dissolve the intermediate from Step 1 (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a thoroughly degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).
-
Catalyst & Base: Add Na2CO3 (2.0 equiv) and the pre-catalyst Pd(dppf)Cl2 (0.05 equiv).
-
Reaction: Purge the vessel with N2 for 5 minutes. Heat to 90 °C for 12 hours.
-
Self-Validation (TLC/LC-MS): Confirm the complete consumption of the iodide intermediate. The product will show a distinct UV-active spot on TLC (254 nm) with a lower Rf value than the starting material due to the increased polarity and molecular weight from the newly installed aryl group.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash column chromatography to yield the final fluorinated scaffold.
References
Sources
In-Depth Technical Guide: Chemical Properties and Applications of 1-Fluoro-2-iodo-4-(bromomethyl)benzene
Executive Summary
In modern drug discovery and agrochemical development, the strategic decoration of an aromatic ring with halogens of differing reactivities provides a versatile scaffold for divergent synthesis. 1-Fluoro-2-iodo-4-(bromomethyl)benzene (CAS: 260050-97-3), also widely known as 4-fluoro-3-iodobenzyl bromide, is a highly specialized, tri-functionalized building block. This whitepaper details its physicochemical profile, the mechanistic rationale behind its synthesis, and its orthogonal reactivity, equipping synthetic chemists with the self-validating protocols necessary to leverage this compound effectively.
Physicochemical Profiling
Accurate physicochemical data is critical for predicting the behavior of the compound during purification, handling, and downstream biological assays. The presence of three different halogens significantly increases the molecular weight and lipophilicity while maintaining a compact steric profile.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 1-Fluoro-2-iodo-4-(bromomethyl)benzene |
| Common Synonyms | 4-Fluoro-3-iodobenzyl bromide; |
| CAS Registry Number | 260050-97-3 |
| Molecular Formula | C |
| Molecular Weight | 314.92 g/mol |
| Monoisotopic Mass | 313.86 Da |
| Predicted XLogP | ~3.2 |
| Physical Form | Solid (purified) / Light brown oil (crude) |
Data supported by and .
Structural and Mechanistic Significance: Orthogonal Reactivity
The true value of 1-fluoro-2-iodo-4-(bromomethyl)benzene lies in its chemoselectivity. The molecule presents three distinct sites for functionalization, each governed by different mechanistic principles. Understanding this hierarchy is essential for designing multi-step synthetic routes.
-
The Benzylic Bromide (-CH
Br) : This is the most electrophilic site. The weak aliphatic C-Br bond undergoes rapid S 2 displacement with nucleophiles (amines, thiols, alkoxides). -
The Aryl Iodide (-I) : The C-I bond is the weakest of the aryl-halogen bonds, making it the premier site for oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.
-
The Aryl Fluoride (-F) : The C-F bond is exceptionally strong and typically inert under standard cross-coupling conditions. In medicinal chemistry, it serves to block CYP450-mediated metabolic oxidation at the para-position (relative to the benzylic group) and modulates the pKa of adjacent functional groups.
Orthogonal reactivity pathways of 1-Fluoro-2-iodo-4-(bromomethyl)benzene.
Table 2: Orthogonal Reactivity Profile
| Functional Group | Reactivity Mode | Typical Reaction / Catalyst | Application in Drug Design |
| -CH | Electrophilic (S | Alkylation of amines/thiols (Base promoted) | Covalent attachment of pharmacophores |
| -I (Aryl) | Oxidative Addition | Suzuki/Sonogashira (Pd-catalyzed) | Aryl-aryl or aryl-alkyne extensions |
| -F (Aryl) | Inductive / Steric | S | Metabolic blocking, lipophilicity enhancement |
Synthetic Methodologies: The Wohl-Ziegler Bromination
The standard synthesis of 1-fluoro-2-iodo-4-(bromomethyl)benzene relies on the benzylic bromination of 4-fluoro-3-iodotoluene. This transformation must be carefully controlled to favor the radical pathway over electrophilic aromatic substitution.
Step-by-step Wohl-Ziegler bromination workflow for target synthesis.
Protocol 1: Synthesis via Radical Bromination
Mechanistic Rationale: N-Bromosuccinimide (NBS) is utilized rather than elemental bromine (Br
-
Reaction Setup : In an oven-dried round-bottom flask, dissolve 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol) in 50 mL of anhydrous carbon tetrachloride (CCl
).-
Causality: CCl
is traditionally chosen because it lacks abstractable hydrogen atoms, preventing solvent participation in the radical chain. (Note: -trifluorotoluene can be substituted as a modern, less toxic alternative).
-
-
Reagent Addition : Add NBS (4.2 g, 23.3 mmol, 1.1 equiv) and BPO (250 mg, 1.03 mmol, 0.05 equiv) to the mixture.
-
Thermal Initiation : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77–80 °C) under a nitrogen (N
) atmosphere for 3 hours. -
Self-Validating Monitoring : The reaction progress is visually self-validating. As the dense NBS is consumed, the byproduct succinimide (which is less dense and insoluble in CCl
) will detach and float to the surface of the reaction mixture, indicating successful propagation of the radical chain. -
Workup and Isolation : Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the succinimide, washing the filter cake with a non-polar solvent (e.g., benzene or hexanes). Concentrate the filtrate in vacuo to yield the crude benzyl bromide as a light brown oil (Yield: ~41.5% over subsequent purification steps, as detailed in).
Downstream Applications: Sequential Functionalization
To fully exploit the orthogonal reactivity of this scaffold, synthetic sequences must proceed from the most reactive site to the least.
Protocol 2: Chemoselective S 2 Alkylation
Mechanistic Rationale: Alkylation must precede transition-metal catalysis. If a palladium catalyst is introduced while the benzylic bromide is still present, the highly reactive -CH
-
Solvent Selection : Dissolve the crude 1-fluoro-2-iodo-4-(bromomethyl)benzene in a polar aprotic solvent (e.g., DMSO or DMF) to optimally solvate the nucleophile and accelerate the S
2 transition state. -
Reagent Addition : Add 1.2 equivalents of the desired nucleophile (e.g., a secondary amine) and 2.0 equivalents of a mild base (e.g., NaHCO
or K CO ) to neutralize the generated HBr. -
Self-Validating Execution : Stir the mixture at 50 °C for 90 minutes. Self-Validating System: The generation and subsequent precipitation of NaBr or KBr serves as a direct, visual confirmation of the displacement reaction's success.
-
Isolation : Quench the reaction with water, extract with diethyl ether (Et
O), and wash with brine. Dry the organic layer over Na SO and concentrate. The resulting aryl iodide intermediate is now primed for late-stage Pd-catalyzed diversification.
References
- US Patent Application 20040214870A1 - Novel compounds Source: Google Patents URL
-
PubChem Compound Summary for CID 18516455, 4-(Bromomethyl)-1-fluoro-2-iodobenzene Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Solubility of 3-iodo-4-fluorobenzyl bromide in organic solvents
An In-depth Technical Guide to the Solubility of 3-iodo-4-fluorobenzyl bromide in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3-iodo-4-fluorobenzyl bromide, a critical reagent in synthetic chemistry. Recognizing that specific quantitative solubility data for this compound is not widely published, this document focuses on the fundamental principles governing its solubility and provides a robust experimental framework for its determination. This approach empowers researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Molecular Structure and Solubility Predictions
The solubility of a compound is dictated by its molecular structure. 3-iodo-4-fluorobenzyl bromide possesses distinct structural features that inform its behavior in various organic solvents:
-
Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic, favoring solubility in nonpolar solvents through van der Waals interactions.
-
Halogen Substituents: The carbon-fluorine (C-F) and carbon-iodine (C-I) bonds introduce polarity due to differences in electronegativity. However, the large size and polarizability of iodine can also enhance London dispersion forces, contributing to solubility in nonpolar media.
-
Benzylic Bromide Moiety: The C-Br bond is polar and the -CH2Br group is a reactive electrophilic site. While this group adds some polar character, alkyl halides are generally insoluble in water.[1]
The core principle of "like dissolves like" suggests that a solute's solubility is highest in a solvent of similar polarity.[2][3] Based on its mixed-polarity structure, 3-iodo-4-fluorobenzyl bromide is predicted to exhibit the following solubility profile:
-
High Solubility: Expected in moderately polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and nonpolar aromatic solvents (e.g., Toluene) that can engage with both the polar and nonpolar regions of the molecule.
-
Moderate Solubility: Likely in other nonpolar solvents (e.g., Hexane, Diethyl Ether) and some polar aprotic solvents (e.g., Acetonitrile, DMSO).
-
Low to Negligible Solubility: Predicted in highly polar protic solvents like water. The large, nonpolar aromatic scaffold outweighs the polar contributions of the C-X bonds, preventing effective solvation by water molecules.[1]
Safety and Handling for Solubility Studies
Benzyl halides are potent lachrymators and corrosive agents. Although specific toxicological data for 3-iodo-4-fluorobenzyl bromide is not fully investigated, data from analogous compounds like 3- and 4-fluorobenzyl bromide indicates that it must be handled with extreme caution.[4][5][6]
Core Safety Protocols:
-
Ventilation: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors, which can cause severe respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[4][7]
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals, as these can trigger vigorous or hazardous reactions.[4][5] The compound is also moisture-sensitive.[4]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations. Do not allow the chemical to enter drains.[6]
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for accurately determining the solubility of a solid compound in a solvent.[8] This protocol ensures that a saturated solution is formed and that the measurement is reliable and reproducible.
Experimental Protocol
-
Preparation: Add an excess amount of 3-iodo-4-fluorobenzyl bromide to a sealed glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature using an orbital shaker or magnetic stirrer. This process should continue for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[8]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[8] This step is critical to prevent solid particles from artificially inflating the measured concentration.
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Determine the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[8]
-
Data Reporting: Express the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Data Summary and Influencing Factors
The data obtained from the experimental protocol should be meticulously recorded. Temperature is a critical factor, as solubility generally increases with temperature for most solids in liquid solvents.[2][3]
Table 1: Solubility Data Template for 3-iodo-4-fluorobenzyl bromide at 25°C
| Solvent | Solvent Class | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | Nonpolar | 1.9 | Record Data Here | Calculate Data Here | |
| Toluene | Nonpolar (Aromatic) | 2.4 | Record Data Here | Calculate Data Here | |
| Diethyl Ether | Nonpolar | 4.3 | Record Data Here | Calculate Data Here | |
| Dichloromethane | Polar Aprotic | 9.1 | Record Data Here | Calculate Data Here | |
| Acetone | Polar Aprotic | 21 | Record Data Here | Calculate Data Here | |
| Acetonitrile | Polar Aprotic | 37.5 | Record Data Here | Calculate Data Here | |
| Ethanol | Polar Protic | 24.5 | Record Data Here | Calculate Data Here | |
| Water | Polar Protic | 80.1 | Record Data Here | Calculate Data Here |
Conclusion
While readily available quantitative solubility data for 3-iodo-4-fluorobenzyl bromide is limited, a systematic approach grounded in the principles of chemical structure and polarity allows for strong predictions of its behavior. The compound is expected to be most soluble in nonpolar and moderately polar aprotic organic solvents, with poor solubility in highly polar protic solvents like water. For applications requiring precise concentration data, the standardized shake-flask method detailed herein provides a reliable and authoritative framework for experimental determination. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Thermo Fisher Scientific. (2025).
- Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Sulaiman Hameed, G. (2024). Solubility and distribution.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Labclinics. (2020). Solubility factors when choosing a solvent.
- Fisher Scientific. (2025).
- Chemistry Notes. (n.d.). S11E2 - Three Factors Affecting the Solubility of a Solution.
- University of Babylon. (n.d.). Organic halides.
- PubChem. (2025). 4-Fluorobenzyl bromide.
- ChemicalBook. (2026).
- ChemicalBook. (2026).
- Sigma-Aldrich. (n.d.). 4-Fluorobenzyl bromide 97.
- Synquest Labs. (2016).
- PubChem. (2025). 3-Fluorobenzyl bromide.
- BenchChem. (2025). An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluorobenzyl Bromide.
- ChemicalBook. (2026). 3-Fluorobenzyl bromide.
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Solubility factors when choosing a solvent [labclinics.com]
- 3. chemistrynotes.com [chemistrynotes.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
4-(Bromomethyl)-1-fluoro-2-iodobenzene medicinal chemistry building block
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable chemical intelligence, robust safety protocols, and validated synthetic pathways.
Medicinal Chemistry Building Block Profile
Executive Summary
The compound 4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS: 260050-97-3) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity profile : it contains a highly reactive soft electrophile (benzylic bromide) for rapid scaffold elaboration and a stable aryl iodide handle for subsequent metal-catalyzed cross-coupling.
This specific isomer—where the fluorine is para to the alkylating arm and ortho to the iodine—offers distinct advantages:
-
Metabolic Stability: The fluorine atom at the C1 position (para to the linker) blocks the cytochrome P450-mediated oxidation often seen at the benzylic para-position.
-
Conformational Control: The ortho-fluoro-iodo motif allows for the synthesis of biaryls with restricted rotation (atropisomerism potential) or specific electronic dipoles.
This guide details the handling, safety, and synthetic workflows required to maximize the utility of this building block while mitigating the risks associated with its lachrymatory nature and chemical instability.
Chemical Specifications & Properties[1][2][3][4]
| Property | Data | Notes |
| IUPAC Name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | Confirmed Isomer |
| CAS Number | 260050-97-3 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 314.92 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure |
| Melting Point | 48–52 °C | Low melting solid; handle with care |
| Storage | 2–8 °C, Inert Atmosphere, Dark | Light Sensitive & Moisture Sensitive |
| Reactivity Class | Alkylating Agent / Aryl Halide | Lachrymator (Tear Gas activity) |
Structural Logic & Reactivity Map
The strategic value of this molecule is its ability to serve as a linchpin connecting two distinct chemical fragments. The reactivity is hierarchical :
-
Tier 1 (High Reactivity): The Benzylic Bromide (
). This is a potent electrophile susceptible to attack by amines, thiols, and alkoxides. It must be engaged first in most workflows to avoid chemoselectivity issues during metal catalysis. -
Tier 2 (Latent Reactivity): The Aryl Iodide (Ar-I). This bond is relatively inert to standard nucleophilic substitution but is highly reactive in Pd/Cu-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).
-
Tier 3 (Modulator): The Aryl Fluoride (Ar-F). Generally inert in these conditions, it modulates the
of the ring system and lipophilicity ( ).
Visualization: Orthogonal Reactivity Nodes
Figure 1: Reactivity map illustrating the hierarchical engagement of functional groups.
Critical Safety Protocols
WARNING: LACHRYMATOR. Benzylic bromides are potent lachrymators (tear-inducing agents). They react with sulfhydryl groups in the TRPA1 ion channels of the eyes and respiratory tract.
Mandatory Engineering Controls
-
Fume Hood Only: Never open the primary container outside a functioning fume hood.
-
Double Gloving: Use Nitrile (inner) and Silver Shield/Laminate (outer) gloves. Benzylic halides can permeate standard nitrile.
-
Decontamination Solution: Prepare a beaker of 1M NaOH or 10% aqueous ammonia in the hood. All glassware, spatulas, and needles contacting the reagent must be soaked in this solution for 1 hour before washing to hydrolyze the bromide to the non-lachrymatory alcohol.
Core Synthetic Workflows
The most robust synthetic strategy employs a "Link-Then-Couple" approach. Attempting Suzuki coupling on the benzylic bromide starting material often leads to deleterious side reactions (e.g., hydrolysis of
Workflow Diagram: The "Link-Then-Couple" Strategy
Figure 2: The standard "Link-Then-Couple" synthetic pathway.
Protocol A: Chemoselective Alkylation (S_N2)
Target: Attachment of a secondary amine pharmacophore.
Rationale: This step utilizes the high electrophilicity of the benzylic bromide. We use a mild base to scavenge the HBr byproduct without affecting the aryl iodide.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous Acetonitrile (ACN) (0.1 M concentration).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv.
-
-
Reagent Addition: Cool the solution to 0°C. Add 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv) dropwise as a solution in ACN.
-
Why 0°C? Controls the exotherm and prevents bis-alkylation if using a primary amine.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Look for mass M-Br+Nu).
-
Workup: Dilute with EtOAc, wash with saturated
and Brine. Dry over . -
Purification: Flash chromatography. The aryl iodide intermediate is usually stable on silica.
Protocol B: Suzuki-Miyaura Cross-Coupling
Target: Elaboration of the Aryl Iodide.
Rationale: The iodine atom is an excellent handle for Pd-catalyzed coupling, reacting faster than bromides or chlorides.
-
Reagents: Combine the Intermediate from Protocol A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(0.05 equiv) in a microwave vial. -
Solvent: Add degassed Dioxane/Water (4:1) .
-
Base: Add
or (3.0 equiv). -
Reaction: Seal and heat to 80–90°C for 2–12 hours (or microwave at 100°C for 30 min).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water.
-
Purification: Reverse-phase HPLC or Flash Chromatography.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Hydrolysis of Benzyl-Br | Moisture in solvent or strong aqueous base used in Step 1. | Use anhydrous ACN/DMF. Switch to non-nucleophilic organic bases (DIPEA, TEA) instead of hydroxides. |
| Wurtz Coupling (Dimerization) | Formation of Benzyl-Benzyl dimer during storage or reaction. | Ensure reagent is stored cold. Avoid using Magnesium or Lithium reagents directly on the bromide. |
| Debromination | Photolytic cleavage of the C-Br bond. | Wrap reaction vessels in aluminum foil. |
| Protodeiodination | Loss of Iodine during coupling (Ar-I | Reduce reaction temperature. Ensure solvent is thoroughly degassed to remove oxygen. Switch to a more active catalyst like XPhos Pd G3 to lower thermal requirement. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782750, 4-(Bromomethyl)-1-fluoro-2-iodobenzene. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Fluorine metabolic blocking).
Methodological & Application
Application Note: Precision Synthesis of 4-(Bromomethyl)-1-fluoro-2-iodobenzene
This Application Note is written from the perspective of a Senior Application Scientist. It prioritizes experimental reproducibility, safety compliance, and mechanistic understanding.
Methodology: Radical Benzylic Bromination (Wohl-Ziegler Reaction) Target CAS: 260050-97-3 | Precursor CAS: 452-82-4
Executive Summary
This guide details the protocol for the regioselective synthesis of 4-(bromomethyl)-1-fluoro-2-iodobenzene from 4-fluoro-3-iodotoluene . This transformation is a critical step in the generation of benzylic electrophiles used in medicinal chemistry, particularly for fragment-based drug discovery where the ortho-iodo moiety serves as a handle for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
The synthesis employs a Wohl-Ziegler bromination using N-bromosuccinimide (NBS). While conceptually simple, this specific substrate presents challenges regarding chemoselectivity (mono- vs. di-bromination) and purification due to the electronic deactivation of the ring by the fluoro and iodo substituents.
Key Chemical Transformations
-
Reaction Type: Free-Radical Substitution (
). -
Critical Quality Attribute (CQA): Control of the Mono-Bromo vs. Di-Bromo ratio.
-
Safety Classification: The product is a potent lachrymator and skin irritant.
Strategic Reaction Design
Mechanistic Insight
The reaction proceeds via a radical chain mechanism. The bond dissociation energy (BDE) of the benzylic C-H bond is lowered by resonance stabilization of the resulting radical. However, the presence of the electron-withdrawing Fluorine (para) and Iodine (meta) atoms slightly destabilizes the benzylic radical compared to unsubstituted toluene, requiring higher activation energy (reflux) and precise initiator control.
The "Low Yield" Challenge: Literature precedents for this specific scaffold often report yields between 26% and 42%. This is typically due to the difficult separation of the product from the unreacted starting material and the over-brominated (benzal bromide) byproduct.
-
Optimization Strategy: Do not push for 100% conversion. It is superior to stop the reaction at ~85-90% conversion to minimize the formation of the inseparable gem-dibromide impurity.
Solvent Selection (Green vs. Traditional)
-
Traditional (CCl₄): Historically used due to the insolubility of succinimide (byproduct), which floats, indicating reaction progress. Status: Highly toxic, ozone-depleting. Avoid if possible.
-
Recommended (PhCF₃):
-Trifluorotoluene. It mimics the dielectric properties of CCl₄ but has a higher boiling point (102°C vs 77°C), allowing for faster kinetics without the severe toxicity profile. -
Alternative (MeCN): Acetonitrile can be used but may solubilize some succinimide, requiring a different workup.
Experimental Protocol
Materials & Reagents
| Component | Role | Stoichiometry | CAS | Notes |
| 4-Fluoro-3-iodotoluene | Substrate | 1.0 equiv | 452-82-4 | Liquid or low-melting solid. |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 equiv | 128-08-5 | Must be recrystallized from water if yellow/aged. Impure NBS leads to failure. |
| AIBN (or Benzoyl Peroxide) | Radical Initiator | 0.05 equiv | 78-67-1 | AIBN is preferred for cleaner decomposition. |
| Trifluorotoluene (or CCl₄) | Solvent | 0.2 M | 98-08-8 | Anhydrous; degassed via sparging. |
Step-by-Step Procedure
Step 1: Preparation and Setup
-
Purification of NBS: If the NBS is yellow, recrystallize it from hot water and dry it thoroughly in a vacuum desiccator (P₂O₅) before use. Free bromine (indicated by color) causes ionic bromination side reactions.
-
Apparatus: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or connect to a nitrogen manifold.
-
Solvent Degassing: Sparge the solvent (PhCF₃) with nitrogen for 15 minutes to remove dissolved oxygen, which acts as a radical trap.
Step 2: Reaction Initiation
-
Charge the RBF with 4-fluoro-3-iodotoluene (1.0 eq) and NBS (1.05 eq).
-
Add the solvent to achieve a concentration of ~0.2 M.
-
Add the AIBN (0.05 eq) in one portion.
-
Heat to Reflux: Place the flask in a pre-heated oil bath. The reaction requires vigorous reflux to sustain the radical chain.
-
Visual Cue: The dense NBS solid at the bottom will gradually disappear and be replaced by low-density succinimide floating at the surface (if using non-polar solvents).
-
Step 3: Monitoring & Termination
-
Timecourse: Typically 3–6 hours.
-
IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 95:5) or GC-MS.
-
Critical Decision Point: Terminate the reaction when the ratio of Product:Starting Material is roughly 9:1. Do not wait for the starting material to disappear completely , as the rate of di-bromination increases significantly at low substrate concentrations.
-
-
Cooling: Remove from heat and cool to room temperature. To stop the reaction immediately, immerse the flask in an ice bath.
Step 4: Workup
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the insoluble succinimide byproduct. Rinse the cake with a small amount of solvent.
-
Washing: Transfer the filtrate to a separatory funnel. Wash with:
-
Water (2x) to remove residual succinimide.
-
Saturated Na₂S₂O₃ (Sodium Thiosulfate) (1x) to quench any trace free bromine.
-
Brine (1x).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap). Caution: The product is a lachrymator; ensure the rotavap exhaust is vented to a fume hood.
Step 5: Purification
-
Crude Analysis: The crude oil will contain the product, ~5-10% starting material, and traces of di-bromo byproduct.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 100% Hexanes
5% EtOAc in Hexanes. -
Note: The starting material (non-polar) elutes first, followed closely by the mono-bromo product. The di-bromo species is slightly more polar but often overlaps.
-
-
Yield Expectation: 30% – 50% isolated yield (typical for this deactivated scaffold).
Visualization of Workflow
Caption: Logical workflow for the radical bromination process, emphasizing the critical decision point to prevent over-bromination.
Quality Control & Characterization
| Attribute | Specification | Method |
| Appearance | White to off-white solid (low melting) or oil | Visual |
| Purity | >95% (Area %) | HPLC / GC |
| Identity | Consistent with Structure | ¹H-NMR (CDCl₃) |
| Key NMR Shift | Benzylic -CH₂Br singlet at ~4.4–4.5 ppm | ¹H-NMR |
| Impurity Limit | gem-Dibromide < 2.0% | GC / NMR |
NMR Diagnostic: The benzylic protons are the key diagnostic tool.
-
Starting Material (-CH₃): Singlet at ~2.3 ppm.
-
Product (-CH₂Br): Singlet at ~4.4 ppm.
-
Di-bromo Impurity (-CHBr₂): Singlet at ~6.6 ppm.
Safety & Hazards (HSE)
-
Lachrymator: Benzylic bromides are powerful tear agents. All operations, including weighing and rotavap venting, must be performed in a functioning fume hood.
-
Skin Corrosive: Causes severe skin burns and eye damage (H314). Wear double nitrile gloves and a face shield.
-
Explosion Hazard: AIBN and Benzoyl Peroxide are shock-sensitive in their dry forms. Store them in a cool place and handle with non-metallic spatulas if possible.
-
Solvent Toxicity: If using CCl₄, be aware it is a known carcinogen and hepatotoxin. Trifluorotoluene is flammable (Flash point 12°C).
References
-
PubChem. (n.d.).[1][2] 4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS 260050-97-3).[][4] National Library of Medicine. Retrieved March 5, 2026, from [Link]
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
Sources
Application Note: High-Fidelity Radical Bromination of 4-Fluoro-3-Iodotoluene
Executive Summary
This application note details the optimized conditions for the benzylic bromination of 4-fluoro-3-iodotoluene to synthesize 1-(bromomethyl)-4-fluoro-3-iodobenzene . This intermediate is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other fluorinated pharmaceutical agents.
While the classical Wohl-Ziegler reaction utilizes carbon tetrachloride (
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The starting material, 4-fluoro-3-iodotoluene, presents a specific chemoselectivity challenge.
-
Electronic Effects: The fluorine atom (para to methyl) is electron-withdrawing by induction but donating by resonance. The iodine atom (meta to methyl) is inductively withdrawing.
-
C-I Bond Lability: The Carbon-Iodine bond (approx. 57 kcal/mol) is significantly weaker than C-F or C-H bonds. Aggressive radical conditions or excessive heat can lead to iodine scrambling or homolytic cleavage.
-
Target: The benzylic C-H bond (approx. 88 kcal/mol) is the thermodynamic target.
Solvent Selection: The Shift from
Historically,
Recommended Solvent: Trifluorotoluene (PhCF
-
Radical Inertness: Like
, PhCF does not participate in radical chains. -
Boiling Point: 102°C (vs. 77°C for
). This allows for faster kinetics if needed, but requires temperature control to prevent iodine loss. -
Solubility: It dissolves the starting material well but precipitates succinimide efficiently, simplifying workup.
Reaction Mechanism
The reaction follows a free-radical chain mechanism. A critical feature is the "Goldfinger Mechanism," where NBS serves as a reservoir for a low, steady-state concentration of molecular bromine (
Figure 1: The Wohl-Ziegler radical chain mechanism emphasizing the in-situ generation of
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Purity Check |
| 4-Fluoro-3-iodotoluene | 1.0 | Substrate | GC >98% |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Critical: Must be white. If yellow, recrystallize from water to remove |
| AIBN | 0.05 | Initiator | Store at 4°C. Recrystallize from MeOH if decomposed. |
| Trifluorotoluene (PhCF | 5-10 Vol | Solvent | Anhydrous, degassed. |
Detailed Procedure
Step 1: Preparation and Degassing
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-fluoro-3-iodotoluene (1.0 equiv) and NBS (1.05 equiv).
-
Add Trifluorotoluene (PhCF
, 5 mL per gram of substrate). -
CRITICAL: Degas the solvent by bubbling nitrogen or argon through the solution for 15 minutes. Oxygen is a radical scavenger and will induce a long induction period or stall the reaction.
Step 2: Initiation
-
Add AIBN (Azobisisobutyronitrile, 0.05 equiv).
-
Heat the mixture to 80°C (oil bath temperature).
-
Note: PhCF
boils at 102°C. We run at 80°C to maintain control and protect the C-I bond.
-
-
Monitor for the "initiation exotherm" or color change (often turns pale orange/yellow).
Step 3: Reaction Monitoring
-
Stir at 80°C for 2–4 hours.
-
Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]
-
Endpoint: Disappearance of starting material.
-
Over-reaction: Appearance of di-bromo species (usually runs slower on TLC).
-
-
If reaction stalls ( >20% SM remaining after 4h), add a second portion of AIBN (0.02 equiv).
Step 4: Workup (Succinimide Removal)
-
Cool the reaction mixture to 0°C. Succinimide is insoluble in cold PhCF
and will precipitate as a white solid. -
Filter the cold mixture through a sintered glass funnel or a pad of Celite.
-
Wash the filter cake with a small amount of cold PhCF
. -
Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude yellow oil/solid.
Step 5: Purification
-
Preferred: Recrystallization from Hexanes or Hexanes/EtOAc (if solid).[1]
-
Alternative: Rapid filtration through a short plug of Neutral Alumina .
-
Warning: Avoid Silica Gel if possible. Benzylic bromides are reactive and can hydrolyze to benzyl alcohols on acidic silica. If silica must be used, add 1% Triethylamine to the eluent.
-
Quality Control & Validation
Diagnostic NMR Signals ( )
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Reactant Methyl | ~2.35 ppm | Singlet (3H) | Disappears upon conversion. |
| Product Benzylic | ~4.45 ppm | Singlet (2H) | Confirmation of product. |
| Impurity (Di-bromo) | ~6.50 ppm | Singlet (1H) | Indicates over-bromination (benzal bromide). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction does not start | Oxygen inhibition or wet solvent. | Degas longer (sparge with Ar). Add more AIBN. Ensure NBS is dry. |
| Reaction turns dark purple | Iodine liberation. | Temperature too high (>90°C). C-I bond cleavage occurring. Lower temp to 75-80°C. |
| Low Yield / Polymerization | Silica gel decomposition. | Switch to Neutral Alumina or crystallization. Avoid prolonged exposure to light/heat during workup. |
| Lachrymatory effect | Product vapor release. | SAFETY: Work exclusively in a fume hood. Treat glassware with alcoholic KOH to quench residues. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1-(bromomethyl)-4-fluoro-3-iodobenzene.
References
-
Wohl-Ziegler Reaction Overview. Organic Chemistry Portal. Detailed mechanism and solvent alternatives. [Link][3]
-
Trifluorotoluene as an Alternative to Carbon Tetrachloride. Ogawa, A., Curran, D. P. Journal of Organic Chemistry, 1997, 62, 450-451. (Foundational text on PhCF3 in radical chemistry). [Link]
- Synthesis of 1-(bromomethyl)-4-fluoro-3-iodobenzene. Patent WO2006099974.
Sources
Strategic Functionalization of 4-(Bromomethyl)-1-fluoro-2-iodobenzene: A Guide to Chemo-Selective Nucleophilic Substitution
Topic: Nucleophilic substitution reactions of 4-(Bromomethyl)-1-fluoro-2-iodobenzene Content Type: Detailed Application Note & Protocol Guide
Executive Summary
4-(Bromomethyl)-1-fluoro-2-iodobenzene is a high-value trifunctional scaffold utilized extensively in medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of three distinct reactive sites: a benzylic bromide, an aryl iodide, and an aryl fluoride.[3]
This Application Note provides a technical roadmap for the chemo-selective nucleophilic substitution of the benzylic bromide moiety. By exploiting the significant reactivity gap between the
Reactivity Profile & Mechanistic Logic[1][3][4][5]
To design successful protocols, one must understand the hierarchy of reactivity within this molecule.[1][3] The failure mode in working with poly-halogenated scaffolds is often the inadvertent activation of the wrong site.[1][2][3]
The Reactivity Hierarchy
The molecule presents three potential electrophilic sites. Their reactivity towards nucleophiles follows a distinct order:
-
Benzylic Bromide (
): Highest Reactivity. [1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mechanism:[1][2][4][5][6]
(Bimolecular Nucleophilic Substitution).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Driver: The C-Br bond is relatively weak, and the adjacent aromatic ring stabilizes the transition state (and any developing carbocation character), significantly lowering the activation energy for displacement.[1][2][3]
-
-
Aryl Iodide (Ar-I): Latent Reactivity. [1][2]
-
Mechanism:[1][2][4][5][6] Oxidative Addition (with Transition Metals) or Lithium-Halogen Exchange.[1][2]
-
Stability:[1][2] Inert to standard nucleophilic substitution conditions (
is geometrically impossible onngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> carbons; is slow without strong electron-withdrawing groups).[1]
-
-
Aryl Fluoride (Ar-F): Lowest Reactivity (under these conditions). [1][2]
Visualization of Reactivity
The following diagram illustrates the divergent reaction pathways available to this scaffold.
Caption: Chemo-selective hierarchy. The benzylic position reacts under mild basic conditions, leaving the aryl halides intact.[1][3]
Experimental Protocols
The following protocols are designed to maximize yield while preventing side reactions (such as over-alkylation of amines or hydrolysis of the bromide).
Protocol A: C-N Bond Formation (Synthesis of Secondary Amines)
Application: Introduction of solubilizing groups or pharmacophores.[1]
Rationale: Direct alkylation of amines with benzyl bromides can lead to over-alkylation (formation of tertiary/quaternary ammonium salts).[1] To prevent this, we use a slight excess of the amine and a mild inorganic base to scavenge the HBr byproduct.[3]
Reagents:
-
Substrate: 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv)[1][2][3]
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1][2]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)[1][3] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
(2.0 equiv) in MeCN (0.1 M concentration relative to substrate). -
Nucleophile Addition: Add the amine (1.2 equiv).[1][2] Stir for 5 minutes at Room Temperature (RT).
-
Substrate Addition: Add 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv) dropwise as a solution in a minimal amount of MeCN.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1][2]
-
Endpoint: Disappearance of the starting material peak (typically ~300.9 Da for the bromide).[1]
-
-
Workup: Filter off the solid inorganic salts (
/KBr).[1] Concentrate the filtrate under reduced pressure.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification: Flash column chromatography (Silica gel).
Self-Validating Check:
-
1H NMR Diagnostic: The benzylic protons (
) in the starting material appear as a singlet aroundngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 4.4–4.5 ppm.[1][3] Upon amination, this singlet will shift upfield to 3.5–3.8 ppm.[1]
Protocol B: C-O Bond Formation (Etherification)
Application: Synthesis of ether-linked biaryls or installation of protecting groups.[1][2][3]
Rationale: Phenols are weaker nucleophiles than amines and require deprotonation to generate the phenoxide anion.[1] Sodium Hydride (NaH) is preferred for clean generation of the anion in polar aprotic solvents.[1][2]
Reagents:
-
Substrate: 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv)[1][2][3]
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[1]
Step-by-Step Procedure:
-
Activation: In a dried flask under inert atmosphere (
or Ar), dissolve the phenol in anhydrous THF at 0°C. -
Deprotonation: Carefully add NaH (1.2 equiv). Evolution of
gas will occur.[1] Stir for 30 mins at 0°Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> RT to ensure complete formation of the phenoxide. -
Alkylation: Cool back to 0°C. Add 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv) slowly.
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Quench: Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF (if used).[1][2]
-
Purification: Recrystallization or Column Chromatography.[1][2]
Protocol C: Azidation (Precursor for Click Chemistry)
Application: Installing an azide handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1][2][3]
Reagents:
-
Substrate: 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv)[1][2][3]
-
Nucleophile: Sodium Azide (
) (1.5 equiv)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in DMSO (0.5 M).
-
Addition: Add
(1.5 equiv) in one portion.-
Safety:
is toxic and can form explosive hydrazoic acid if acidified.[1] Keep reaction basic/neutral.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Reaction: Stir at RT for 2 hours. (Heating is rarely necessary and increases safety risks).[1][2]
-
Workup: Dilute with water and extract with Diethyl Ether (
).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Usage: The resulting benzyl azide is often used directly in the next "click" step without extensive purification.[1][2]
Troubleshooting & Optimization Data
The following table summarizes common issues and validated solutions based on the physicochemical properties of the scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvents or humid atmosphere.[1][2][3] The benzylic bromide hydrolyzes to the benzyl alcohol.[1][2] | Use anhydrous solvents (stored over molecular sieves).[1][2] Flush reaction vessel with Argon/Nitrogen.[1][2] |
| Over-Alkylation (Amines) | Amine is too nucleophilic or substrate concentration is too high.[1] | Increase amine equivalents (to 2.0–3.0). Add substrate slowly (dropwise) to the amine solution.[1] |
| Incomplete Reaction | Steric hindrance in the nucleophile.[1] | Switch solvent to DMF (more polar) or warm to 40°C. Do not exceed 60°C to avoid degradation of the aryl-iodide.[1][2] |
| Darkening of Reaction | Iodine liberation (unlikely but possible under light/acid).[1] | Wrap flask in aluminum foil. Ensure base is present to neutralize any acid formed.[1][2] |
Workflow Visualization: Amination Pathway
This diagram details the logic flow for the amination protocol, including decision points for purification.
Caption: Operational workflow for C-N bond formation, emphasizing kinetic control via dropwise addition.
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Like most benzyl bromides, 4-(Bromomethyl)-1-fluoro-2-iodobenzene is a potent lachrymator (tear gas agent).[1][2][3]
-
Corrosivity: Causes severe skin burns.[1][2][7][8] Wear nitrile gloves (double gloving recommended) and eye protection.[1][2]
-
Storage: Store at 2–8°C, protected from light (to prevent iodine homolysis).
References
-
PubChem. 4-Bromo-1-fluoro-2-iodobenzene Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group and Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution).[1]
-
Wuest, F., et al. (2008).[1] Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Applied Radiation and Isotopes.[1][2] (Demonstrates the stability of the fluoro-iodo core in cross-coupling applications).
Sources
- 1. 4-Bromo-1-fluoro-2-iodobenzene | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]
- 6. Khan Academy [khanacademy.org]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Suzuki cross-coupling of 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Abstract & Strategic Significance
This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS: 1022931-83-4). This scaffold is a critical "bifunctional linchpin" in medicinal chemistry. It possesses two distinct electrophilic sites:
-
Aryl Iodide (C-I): Highly reactive toward Pd(0) oxidative addition.
-
Benzylic Bromide (C-CH₂-Br): Susceptible to both nucleophilic substitution (Sₙ2) and Pd-catalyzed coupling (under specific conditions).
The Challenge: The primary objective is to couple a boronic acid exclusively at the Aryl Iodide position while preserving the Benzylic Bromide for downstream functionalization (e.g., amination or etherification). Standard aqueous Suzuki conditions often lead to the hydrolysis of the benzylic bromide to the alcohol (C-CH₂-OH) or "double coupling" at both sites.
The Solution: This protocol utilizes a Ligand-Controlled, Base-Modulated approach. We employ a bidentate ligand (dppf) to stabilize the Pd-catalyst and anhydrous (or low-water) mild basic conditions to suppress benzylic hydrolysis.
Mechanistic Insight & Chemoselectivity
To achieve high fidelity, one must understand the competing pathways. The reaction relies on the kinetic differentiation between the C-I bond and the Benzylic C-Br bond.
-
Oxidative Addition Rates:
. The C-I bond is weaker and undergoes oxidative addition to Pd(0) significantly faster than the benzylic C-Br bond under standard conditions. -
Electronic Activation: The Fluorine atom at position 1 (ortho to the iodide) inductively withdraws electron density (
), activating the C-I bond for faster oxidative addition compared to a non-fluorinated analogue. -
Side Reaction Mitigation:
-
Hydrolysis: Benzylic bromides hydrolyze rapidly in the presence of hydroxide (
). We substitute strong bases (NaOH/KOH) with mild, non-nucleophilic bases like anhydrous or . -
Homocoupling: The use of
minimizes aryl-aryl exchange and homocoupling.
-
Chemoselectivity Pathway Diagram
Figure 1: Kinetic pathway map highlighting the preferential activation of the Aryl Iodide over competing side reactions.
Experimental Protocol
Method A: Anhydrous High-Fidelity Conditions (Recommended) Best for valuable substrates where hydrolysis of the benzyl bromide is a major risk.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv) | Electrophile |
| Boronic Acid | Aryl Boronic Acid (1.1 - 1.2 equiv) | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Catalyst (High turnover, robust) |
| Base | K₃PO₄ (Anhydrous) (2.0 - 3.0 equiv) | Base (Mild, low solubility limits hydrolysis) |
| Solvent | 1,4-Dioxane (Anhydrous) | Solvent (High boiling, coordinates Pd) |
| Atmosphere | Nitrogen or Argon (Balloon) | Inert atmosphere |
Step-by-Step Workflow
-
Preparation (In Glovebox or Schlenk Line):
-
Oven-dry a 25 mL reaction vial or round-bottom flask containing a magnetic stir bar.
-
Add Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Anhydrous K₃PO₄ (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).[1] Note: Add catalyst last to minimize air exposure.
-
-
Solvation & Degassing:
-
Seal the vessel with a septum.
-
Evacuate and backfill with Nitrogen (
) three times. -
Inject Anhydrous 1,4-Dioxane (0.1 M - 0.2 M concentration relative to substrate) via syringe.
-
Critical Step: Sparge the solvent with
for 5-10 minutes to remove dissolved oxygen. Oxygen promotes homocoupling and catalyst deactivation.
-
-
Reaction:
-
Heat the mixture to 80°C in an oil bath or heating block.
-
Stir vigorously (800+ RPM). The phosphate base is insoluble; efficient mixing is required for the heterogeneous reaction.
-
Time: Reaction is typically complete in 4–12 hours .
-
-
Monitoring (Self-Validation):
-
TLC: Monitor the disappearance of the starting iodide (
usually higher) and appearance of the coupled product. -
Stain: Use UV and KMnO₄ (Benzylic bromide is UV active; Alcohol side product stains differently).
-
-
Work-up:
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc).[2]
-
Filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.[2]
-
Note: Do not perform an aqueous wash if the product is sensitive; however, a quick wash with Brine is usually safe for benzylic bromides at RT.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the anhydrous coupling protocol.
Troubleshooting & QC Data
A robust protocol must include "Self-Validating" checks. Use the following data to confirm the identity of your product and rule out common failures.
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| New spot with low Rf (TLC) | Hydrolysis of Benzylic Bromide ( | System was not anhydrous. Switch to Anhydrous Dioxane/K₃PO₄. |
| Starting Material Remains | Catalyst Deactivation | Ensure thorough degassing ( |
| Complex Mixture | Benzylic Coupling (Polymerization) | Base too strong or Temp too high. Lower Temp to 60°C; switch to Pd(PPh₃)₄. |
NMR Validation (Simulated Shifts)
-
Target Product: Look for the benzylic protons (
).-
¹H NMR: Singlet around
4.5 - 4.6 ppm .
-
-
Hydrolysis Side Product: (
).-
¹H NMR: Singlet around
4.7 ppm (often broader or shifts with concentration).
-
-
Starting Material:
-
¹H NMR: Singlet around
4.45 ppm . (The coupling of an aryl group at the ortho position usually shifts the benzylic protons slightly downfield due to deshielding).
-
Safety & Handling
-
Lachrymator: 4-(Bromomethyl)-1-fluoro-2-iodobenzene is a benzylic bromide. It is a potent lachrymator (tear gas agent) and skin irritant.
-
Control: Handle ONLY in a functioning fume hood.
-
Decontamination: Quench glassware with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkylating agent before removing from the hood.
-
-
Pressure: Heating closed vessels requires pressure-rated glassware (e.g., crimp-top microwave vials or heavy-wall pressure tubes).
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Molander, G. A., & Sandrock, D. L. (2009). Potassium Trifluoroborates: Reagents for the Construction of Biaryls and Heterobiaryls. Current Opinion in Drug Discovery & Development. (Foundational text on mild coupling conditions).
-
PubChem. (2023). 4-Bromo-1-fluoro-2-iodobenzene Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025).[2][4] Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. (Precedent for benzylic bromide stability). Link
-
Netherton, M. R., & Fu, G. C. (2001).[3] Air-Stable Palladium Catalysts for the Suzuki Cross-Coupling of Alkyl Halides. Journal of the American Chemical Society, 123(41), 10099–10100. (Reference for conditions where alkyl halides do react, establishing the upper limit of temp/activity to avoid). Link
Sources
Application Notes and Protocols for the Synthesis of Alkynyl-Substituted Fluorobenzyl Bromides via Sonogashira Coupling
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a robust strategy for the synthesis of molecules containing the 3-alkynyl-4-fluorobenzyl bromide scaffold. Direct Sonogashira coupling to 3-iodo-4-fluorobenzyl bromide is fraught with challenges due to the inherent reactivity of the benzylic bromide moiety, which can lead to a complex mixture of side products. To circumvent these issues, this guide details a reliable two-step synthetic pathway. The primary focus is on the initial chemoselective Sonogashira coupling of a stable precursor, 3-iodo-4-fluorotoluene, followed by a subsequent radical-mediated benzylic bromination. This approach ensures high selectivity and yield, preserving the integrity of the desired functional groups. Detailed experimental protocols, mechanistic insights, and troubleshooting guidance are provided to ensure successful implementation.
Introduction: The Chemoselectivity Challenge
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst under basic conditions.[3] The general reactivity trend for aryl halides in the oxidative addition step of the palladium catalytic cycle is I > Br > Cl > F.[4]
The target substrate, 3-iodo-4-fluorobenzyl bromide, presents a significant chemoselectivity challenge. It contains two distinct electrophilic sites: a highly reactive C(sp²)-I bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. While the aryl iodide is the preferred site for the Sonogashira coupling, the benzyl bromide is highly susceptible to nucleophilic attack by the amine base, the acetylide anion, or other nucleophiles present in the reaction mixture. This can lead to undesired side reactions such as substitution, elimination, or quaternization, ultimately reducing the yield of the desired product and complicating purification.
Given these challenges, a direct Sonogashira coupling on 3-iodo-4-fluorobenzyl bromide is not recommended. A more strategic and reliable approach is a two-step synthesis, which is the focus of this guide.
Recommended Synthetic Strategy: A Two-Step Approach
The recommended pathway involves:
-
Step 1: Sonogashira Coupling of a Stable Precursor. The Sonogashira reaction is first performed on 3-iodo-4-fluorotoluene. The methyl group is stable under typical Sonogashira conditions, allowing for a clean and high-yielding coupling at the aryl iodide position.
-
Step 2: Benzylic Bromination. The resulting alkynyl-substituted toluene is then converted to the desired benzyl bromide via a selective radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).[1]
This two-step sequence ensures that the sensitive benzyl bromide functionality is introduced at the final stage, avoiding its degradation during the coupling reaction.
Mechanistic Overview
The Sonogashira Coupling Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is crucial for transferring the alkyne group to the palladium center.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Benzylic Bromination (Wohl-Ziegler Reaction)
The benzylic bromination with N-bromosuccinimide (NBS) is a free-radical chain reaction.[1]
-
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or UV irradiation to form radicals.
-
Propagation: A bromine radical, present in low concentration, abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (formed from NBS) to yield the benzyl bromide and a new bromine radical.
-
Termination: The reaction ceases when two radicals combine.
Experimental Protocols
Step 1: Sonogashira Coupling of 3-Iodo-4-fluorotoluene
This protocol describes a general procedure for the coupling of 3-iodo-4-fluorotoluene with a terminal alkyne.
Materials:
-
3-Iodo-4-fluorotoluene
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-iodo-4-fluorotoluene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous THF or DMF (5-10 mL per mmol of aryl iodide).
-
Add triethylamine or diisopropylamine (2.0-3.0 eq) to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common, reliable, and commercially available catalyst. |
| Copper Co-catalyst | CuI (4-10 mol%) | Accelerates the reaction, allowing for milder conditions.[2] |
| Base | Triethylamine or Diisopropylamine | Acts as a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF or DMF | Good solvents for dissolving the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient for aryl iodides.[2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Step 2: Benzylic Bromination of the Alkynyl-Substituted Toluene
This protocol details the Wohl-Ziegler bromination of the product from Step 1.[1]
Materials:
-
Alkynyl-substituted toluene (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or Benzoyl Peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.
-
Visible light source (e.g., a household lamp) or heating mantle.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkynyl-substituted toluene (1.0 eq) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.05-1.2 eq) and the radical initiator (AIBN or BPO, 0.02-0.1 eq).
-
Heat the mixture to reflux (for thermal initiation) or irradiate with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude benzyl bromide.
-
The crude product can be further purified by flash column chromatography or recrystallization.
Table 2: Troubleshooting Guide for Benzylic Bromination
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient radical initiation. | Increase the amount of initiator or use a more intense light source. Ensure the solvent is anhydrous. |
| Formation of Di-brominated Product | Excess NBS or prolonged reaction time. | Use a stoichiometric amount of NBS (1.05 eq) and monitor the reaction closely. |
| Aromatic Bromination | Presence of ionic reaction pathways. | Ensure the reaction is performed under non-polar, radical-favoring conditions. Avoid acidic impurities. |
Workflow Visualization
Caption: Recommended two-step workflow for the synthesis of the target compound.
Safety Considerations
-
Benzyl bromides are lachrymatory and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous solvent. Whenever possible, replace it with safer alternatives like acetonitrile.[1]
-
Radical initiators like AIBN and BPO can be explosive under certain conditions. Handle them with care and follow the supplier's safety data sheets.
-
Palladium catalysts can be toxic and should be handled with care.
Conclusion
The synthesis of 3-alkynyl-4-fluorobenzyl bromide derivatives is best achieved through a strategic two-step approach that circumvents the chemoselectivity issues associated with direct Sonogashira coupling. By first coupling a stable toluene precursor and subsequently introducing the benzyl bromide functionality, researchers can achieve higher yields and cleaner reaction profiles. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis of these valuable chemical building blocks.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.
-
Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Li, J. H., & Liang, Y. (2007). Recent advances in the Sonogashira reaction. Current Organic Chemistry, 11(13), 1147-1170.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
Application Note: Precision N-Alkylation with 4-(Bromomethyl)-1-fluoro-2-iodobenzene
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic use of 4-(Bromomethyl)-1-fluoro-2-iodobenzene , a high-value tri-functional scaffold, for precision N-alkylation.
Executive Summary
4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS: 1022931-83-4) is not merely an alkylating agent; it is a linchpin scaffold for diversity-oriented synthesis. Its structure integrates three distinct chemical handles:
-
Benzylic Bromide: A highly reactive electrophile for SN2 alkylation.
-
Ortho-Fluoro Group: A metabolic blocker that modulates pKa and lipophilicity.
-
Meta-Iodo Handle: A "dormant" site ready for downstream palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
This guide provides optimized protocols to utilize the benzylic bromide for N-alkylation while preserving the integrity of the aryl iodide for subsequent transformations.
Chemical Mechanism & Rationale[1]
The "Electronic Turbocharger" Effect
Unlike standard benzyl bromides, this scaffold possesses an electron-withdrawing fluorine atom and an iodine atom on the aromatic ring.
-
Inductive Effect (-I): The fluorine atom (and to a lesser extent, iodine) withdraws electron density from the benzene ring.
-
Benzylic Activation: This electron deficiency is transmitted to the benzylic carbon, making it more electrophilic than unsubstituted benzyl bromide.
-
Consequence: Reactions proceed rapidly under milder conditions, reducing the need for harsh bases that could cause dehydrohalogenation or iodine scrambling.
Reaction Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the critical decision points between mono- and bis-alkylation.
Figure 1: Reaction pathway showing the competition between mono- and bis-alkylation and the downstream utility of the Iodine handle.
Optimized Experimental Protocols
Protocol A: Synthesis of Secondary Amines (Mono-Alkylation)
Challenge: Preventing over-alkylation of primary amines to tertiary amines.
Solution: Use of Cesium Carbonate (
Reagents:
-
4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv)
-
Primary Amine (1.2 – 1.5 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Primary Amine (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to bromide).
-
Base Addition: Add
(1.5 equiv) in a single portion. Stir for 10 minutes at Room Temperature (RT). -
Electrophile Addition: Dissolve 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise over 30 minutes to the stirring amine mixture.
-
Note: Slow addition keeps the concentration of the alkylating agent low relative to the amine, suppressing bis-alkylation.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Checkpoint: Look for the disappearance of the bromide. If bis-alkylation is observed (M+2 mass), cool to 0°C for future runs.
-
-
Work-up: Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over
. -
Purification: Flash column chromatography. The secondary amine is often more polar than the starting bromide but less polar than the tertiary amine byproduct.
Protocol B: Synthesis of Tertiary Amines
Target: Functionalization of secondary amines (e.g., piperazines, morpholines). Advantage: High yield, fast kinetics.
Reagents:
-
4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.1 equiv)
- or DIPEA (2.0 equiv)
-
Solvent: MeCN or DCM
Step-by-Step Procedure:
-
Dissolve the Secondary Amine (1.0 equiv) in MeCN.
-
Add
(2.0 equiv). -
Add 4-(Bromomethyl)-1-fluoro-2-iodobenzene (1.1 equiv) in one portion.
-
Heat to 60°C for 2–4 hours.
-
Work-up: Filter off the solid inorganic salts. Concentrate the filtrate.
-
Purification: Often clean enough for downstream use; otherwise, a short silica plug filtration is sufficient.
Quantitative Comparison of Conditions
The following table summarizes optimization studies for benzylic alkylation selectivity.
| Variable | Condition A (Recommended) | Condition B (Aggressive) | Outcome |
| Base | NaH | NaH risks deprotonating other sensitive groups; Cs is milder. | |
| Solvent | DMF (RT) | THF (Reflux) | DMF promotes SN2; Reflux increases bis-alkylation risk. |
| Stoichiometry | 1.2 : 1 (Amine:Bromide) | 1 : 1.5 (Amine:Bromide) | Excess bromide guarantees over-alkylation to tertiary amine. |
| Addition | Dropwise (Slow) | Bolus (Fast) | Slow addition is critical for mono-selectivity. |
Strategic Application: The "Iodine Handle"
Once the amine is alkylated, the 2-iodo position remains intact. This is the entry point for library generation.
Workflow Example (Suzuki Coupling):
-
Substrate: N-alkylated-1-fluoro-2-iodobenzene product.
-
Partner: Aryl Boronic Acid (
). -
Catalyst:
(5 mol%). -
Base:
(3.0 equiv). -
Conditions: Dioxane/Water (4:1), 90°C, 12h.
-
Result: A biaryl scaffold with a defined amine tail—a classic pharmacophore in GPCR and Kinase inhibitor design.
Figure 2: Downstream utility map. The iodine handle allows the N-alkylated product to serve as a divergent intermediate.
Safety & Handling (Lachrymator Warning)
Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Engineering Controls: ALWAYS handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat.
-
Quenching: Rinse all glassware with a dilute solution of ammonia or sodium thiosulfate before removing it from the hood to neutralize trace alkylating agent.
-
Storage: Store at 2–8°C, protected from light (iodine stability) and moisture.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Bromide | Ensure DMF is anhydrous. Store reagent with desiccant. |
| Polyalkylation | Amine is too nucleophilic / Excess Bromide | Increase Amine equivalents (1.5x - 2.0x). Use slow addition. |
| Purple Color | Iodine liberation | Reagent has degraded (light exposure). Wash crude with |
| Starting Material Remains | Base insolubility | Switch from |
References
-
Salvatore, R. N., et al. (2002). "Cesium hydroxide promoted chemoselective N-alkylation for the synthesis of secondary amines." Tetrahedron, 58(17), 3329-3347. Link
-
Li, J., et al. (2020). "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 120(19). Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 24866384, 4-(Bromomethyl)-1-fluoro-2-iodobenzene." Link
-
Sigma-Aldrich. (2023). "Safety Data Sheet: Benzyl Bromide Derivatives." Link
Sources
Application Note: Synthesis of Fluorinated Biaryl Intermediates using 4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS 260050-97-3)
[1][2]
Abstract
This guide details the chemoselective synthesis of fluorinated biaryl intermediates utilizing 4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS 260050-97-3) as a linchpin scaffold.[1][2] This compound features two distinct electrophilic sites: a highly reactive benzylic bromide and a palladium-active aryl iodide.[1][2] The protocol focuses on a direct Suzuki-Miyaura cross-coupling strategy that preserves the sensitive benzylic bromide, enabling the generation of 4-(bromomethyl)-fluorobiaryls .[1][2] These intermediates are critical "warheads" in medicinal chemistry for fragment-based drug discovery (FBDD) and PROTAC linker synthesis.[1][2]
Introduction & Compound Analysis
CAS 260050-97-3 represents a high-value building block due to its orthogonal reactivity.[1][2] In drug development, the fluorine atom modulates metabolic stability and lipophilicity, while the biaryl core serves as a ubiquitous pharmacophore.[3]
Structural Reactivity Profile[1][2][3]
-
Site A (Aryl Iodide, C-I): The primary site for cross-coupling.[3] The C-I bond is weaker and more reactive towards oxidative addition by Pd(0) than C-Br or C-Cl, allowing for selective biaryl formation at mild temperatures.[1][2][3]
-
Site B (Benzylic Bromide, -CH₂Br): A potent electrophile susceptible to SN2 displacement.[1][2][3]
-
Site C (Aryl Fluoride, C-F): Ortho to the iodide.[3] It provides electronic activation but is generally stable under standard coupling conditions.[1][2][3]
The Challenge: The primary synthetic risk is the chemoselectivity .[1] Standard Suzuki conditions (strong base, high heat) can cause the benzylic bromide to undergo hydrolysis (to benzyl alcohol), dimerization (Wurtz-type), or non-selective oxidative addition.[3] This protocol utilizes mild bases and specific catalyst ligand effects to exclusively activate the C-I bond.[1]
Mechanistic Insight & Strategy
The success of this synthesis relies on the kinetic differentiation between the sp2 C-I bond and the sp3 C-Br bond.[1][2]
-
Oxidative Addition: We utilize a Palladium catalyst with ligands that form a monolithic, electron-rich center (e.g., dppf or PPh₃ ).[1][3] These catalysts prefer the "soft" aryl iodide over the "harder" alkyl bromide at controlled temperatures (<60°C).[2][3]
-
Transmetalation & Base Choice: Strong bases like hydroxide or alkoxides (NaOEt) will rapidly hydrolyze the benzylic bromide.[1][3] We employ weak inorganic bases (NaHCO₃ or K₃PO₄) which are sufficient to activate the boronic acid but slow to displace the benzylic bromide.[1][3]
Visualizing the Chemoselectivity
The following diagram illustrates the competing pathways and the targeted selective route.
Figure 1: Chemoselective pathways for CAS 260050-97-3.[1][2][3] Route B is the focus of this protocol.
Experimental Protocol: Selective Suzuki Coupling
Objective: Synthesis of 4'-(bromomethyl)-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile (Representative Biaryl). Scale: 1.0 mmol (approx. 315 mg of starting material).[1][3]
Materials & Reagents
| Reagent | Equiv.[1][2][4][5][6] | Amount | Role |
| CAS 260050-97-3 | 1.0 | 315 mg | Electrophile |
| 4-Cyanophenylboronic acid | 1.1 | 162 mg | Nucleophile |
| Pd(dppf)Cl₂[1][2] · DCM | 0.03 | 25 mg | Catalyst |
| Potassium Phosphate (K₃PO₄) | 2.0 | 425 mg | Base (Mild) |
| 1,4-Dioxane | - | 5.0 mL | Solvent |
| Water (Degassed) | - | 0.5 mL | Co-solvent |
Step-by-Step Procedure
1. Pre-Reaction Preparation[1][2][3]
-
Glassware: Oven-dry a 20 mL microwave vial or a 2-neck round-bottom flask.
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.[1][2][3] Critical: Oxygen promotes homocoupling and catalyst deactivation.[1][2]
2. Reaction Setup
-
Charge the reaction vessel with CAS 260050-97-3 (315 mg) and 4-Cyanophenylboronic acid (162 mg).[1][2]
-
Seal the vessel and purge with Argon for 3 cycles (Vacuum/Backfill).[1][3]
-
Inject the degassed 1,4-Dioxane/Water mixture via syringe.[1][2][3]
3. Execution
-
Heat the reaction block to 55°C . Do not exceed 65°C.
-
Stir vigorously (800 rpm) for 4–6 hours .
-
Monitoring: Check via TLC (Hexanes/EtOAc 4:1) or LC-MS.[1][2][7] Look for the disappearance of the starting iodide (Rt ~ X min) and appearance of the product.[2][3] Note: The benzylic bromide is UV active.[1][2]
4. Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and pour into Water (20 mL) .
-
Separate phases.[1][2][3] Extract the aqueous layer once more with Ethyl Acetate (10 mL).[3]
-
Wash combined organics with Brine (15 mL) .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure at <40°C . Warning: Benzylic bromides can degrade with excessive heat.[1]
5. Purification
QC & Validation Parameters
To ensure the integrity of the "Intermediate," you must validate that the Benzylic Bromide is intact.[2][3]
| Test | Expected Result | Failure Mode Indicator |
| ¹H NMR (CDCl₃) | Doublet/Singlet at ~4.5 ppm (2H, -CH₂Br). Aromatic region shows biaryl signals.[1][2][8] | Shift to ~4.7 ppm (Alcohol) or ~3.5 ppm (Ether).[2][3] |
| ¹⁹F NMR | Single peak at -110 to -120 ppm (approx).[1][2] | Loss of F signal (rare) or shift indicating defluorination.[1][2][3] |
| LC-MS (APCI) | M+ peak corresponds to Biaryl-CH₂Br.[1][2] Isotopic pattern shows 1x Br (1:1 ratio of M : M+2).[1][3] | M-Br peak dominant; M+OH peak observed (Hydrolysis).[1][2] |
Troubleshooting & Optimization
Issue: Hydrolysis of Benzylic Bromide (Formation of Benzyl Alcohol)
-
Solution: Switch base to NaHCO₃ (3.0 equiv) or KF (3.0 equiv).[1][3] Reduce water ratio (use Dioxane:Water 10:1).[2][3]
Issue: Low Conversion of Aryl Iodide
-
Solution: Increase catalyst loading to 5 mol%. Switch ligand to XPhos (known for excellent turnover in Suzuki couplings), but ensure temperature remains <60°C.[3]
Issue: "Scrambling" or Complex Mixtures
Safety & Handling
References
-
Suzuki-Miyaura Coupling Mechanism & Chemoselectivity Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [3]
-
Chemoselective Couplings of Halogenated Benzyl Halides Bandgar, B. P., & Bettigeri, S. V. (2004).[2][3] Selective Suzuki cross-coupling reactions of bromobenzyl bromides. [2][3]
-
Optimization of Suzuki Coupling for Aryl Iodides Kotha, S., Lahiri, K., & Kashinath, D. (2002).[2][3] Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [2][3]
-
Properties of CAS 260050-97-3 (4-(Bromomethyl)-1-fluoro-2-iodobenzene) PubChem Compound Summary. [1][3]
Sources
- 1. 4-Bromo-1-fluoro-2-iodobenzene | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 3. CAS 999-97-3: Hexamethyldisilazane | CymitQuimica [cymitquimica.com]
- 4. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. CAS RN 999-97-3 | Fisher Scientific [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Metallation of 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Executive Summary
Target Molecule: 4-(Bromomethyl)-1-fluoro-2-iodobenzene Primary Challenge: "Self-Immolation" via intermolecular alkylation and Benzyne formation. Recommended Protocol: Cryogenic Iodine-Magnesium Exchange (Knochel-Hauser) using iPrMgCl·LiCl.[1]
Preparing a Grignard reagent from 4-(bromomethyl)-1-fluoro-2-iodobenzene presents a complex chemoselectivity triad that defeats standard "magnesium turnings" protocols. This molecule contains a nucleophile precursor (Aryl-I), a potent electrophile (Benzylic-Br), and a latent elimination trigger (Ortho-Fluoro).
Attempting a direct reaction with metallic magnesium will result in rapid polymerization (Wurtz-type coupling) or decomposition into benzyne tars. This guide details the Cryogenic Iodine-Magnesium Exchange protocol, the only reliable method to generate this species controllably.
Reactivity Analysis & Mechanistic Logic
To successfully manipulate this molecule, one must understand the three competing pathways defined by its functional groups.
The "Triad of Instability"
-
The Desired Site (C-I): The Carbon-Iodine bond is the weakest aryl-halide bond, ideal for rapid exchange with isopropylmagnesium chloride (iPrMgCl).
-
The Electrophilic Trap (Benzylic C-Br): This group is highly susceptible to nucleophilic attack. If the Grignard forms at C-I, it will immediately attack the benzylic bromide of a neighboring molecule, leading to uncontrolled polymerization.
-
The Elimination Trigger (C-F): Located ortho to the iodine. If a Grignard is formed at C-2 (replacing Iodine), the resulting species is a 2-fluorophenylmagnesium derivative. Upon warming above -20°C, this species eliminates MgClF to form Benzyne , a highly reactive intermediate that leads to complex mixtures.
Pathway Visualization
The following diagram illustrates why standard methods fail and how the cryogenic protocol succeeds.
Caption: Kinetic competition between stable Grignard formation (Green) and decomposition pathways (Red).
Experimental Protocol: Cryogenic Iodine-Magnesium Exchange
Objective: Selectively generate the aryl Grignard at position C-2 without disturbing the benzylic bromide or triggering benzyne formation.
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: 4-(Bromomethyl)-1-fluoro-2-iodobenzene (>98% purity).
-
Exchange Reagent: iPrMgCl·LiCl (Turbo Grignard), 1.3 M in THF.
-
Note: The LiCl additive breaks polymeric aggregates, increasing the exchange rate at low temperatures.
-
-
Solvent: Anhydrous THF (inhibitor-free, <50 ppm water).
-
Vessel: Flame-dried Schlenk flask or 3-neck flask with internal temperature probe.
-
Cooling: Dry ice/Acetone bath (-78°C).
Step-by-Step Methodology
Step 1: Preparation
-
Charge the reaction vessel with 4-(bromomethyl)-1-fluoro-2-iodobenzene (1.0 equiv) under an Argon or Nitrogen atmosphere.
-
Add Anhydrous THF to achieve a concentration of 0.1 M to 0.2 M .
-
Critical: Do not use high concentrations (>0.5 M). Dilution retards the bimolecular self-alkylation (polymerization) rate.
-
-
Cool the solution to -78°C using the dry ice/acetone bath. Ensure the internal temperature stabilizes before proceeding.
Step 2: The Exchange (The Critical Window)
-
Add iPrMgCl[1]·LiCl (1.1 equiv) dropwise over 5–10 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Observation: The solution may change color (often yellow to orange).
-
-
Stir at -78°C for exactly 15–30 minutes .
-
Validation: Aliquot 0.1 mL into MeOH/D2O. Analyze by GC-MS.
-
Success: Disappearance of starting material; appearance of deuterated product (4-(bromomethyl)-1-fluoro-2-deutero-benzene).
-
Failure: Presence of starting iodide (reaction too short) or bibenzyl dimers (reaction too warm/long).
-
-
Step 3: Electrophile Trapping
-
Do NOT warm the reaction. The Grignard species is metastable. Warming to 0°C will trigger benzyne elimination.
-
Add the desired Electrophile (1.2–1.5 equiv) (e.g., aldehyde, ketone, acid chloride) directly to the -78°C mixture.
-
Note: If the electrophile is a solid, dissolve it in minimal anhydrous THF first.
-
-
Allow the reaction to stir at -78°C for 1 hour.
-
Slow Warming: Only after the electrophile has had time to react, allow the bath to warm slowly to room temperature over 2–3 hours.
Step 4: Quench & Workup
-
Extract with EtOAc or Et₂O.
-
Safety Note: The benzylic bromide moiety is a lachrymator. Handle all aqueous waste and organic layers in a fume hood.
Why Standard Methods Fail (Comparative Data)
The following table summarizes why the Knochel-Hauser exchange is the only viable route compared to traditional methods.
| Parameter | Method A: Direct Mg Insertion | Method B: Standard iPrMgCl (No LiCl) | Method C: Turbo Grignard (Recommended) |
| Temperature | Reflux / >25°C | -40°C to 0°C | -78°C |
| Primary Species | Mixture of Ar-Mg and Benzyl-Mg | Ar-Mg (Slow formation) | Ar-Mg (Fast formation) |
| Side Reaction | Wurtz Coupling (Polymer) | Incomplete Exchange | Minimal |
| Benzyne Risk | High (Elimination of F) | Moderate | Low (Kinetic Control) |
| Yield | < 10% (Complex Tar) | 40–60% | > 85% |
Troubleshooting & Critical Control Points
The "Benzyne" Leak
If you observe a complex mixture of regioisomers in your final product (e.g., nucleophile addition at the meta position), your reaction got too warm.
-
Root Cause: The 2-fluorophenylmagnesium species eliminated MgClF to form benzyne, which then underwent non-selective addition.
-
Fix: Ensure internal temperature never exceeds -60°C during the exchange and initial trapping phases.
Low Conversion of Iodide
-
Root Cause: Moisture in THF or degraded Grignard reagent.
-
Fix: Titrate the iPrMgCl·LiCl before use. It must be active. Ensure THF is <50 ppm H₂O.
Self-Alkylation (Dimerization)
-
Root Cause: Concentration too high.
-
Fix: Dilute the reaction. The rate of intramolecular exchange is independent of concentration, but the rate of intermolecular coupling (dimerization) is second-order. Dilution favors the desired monomeric species.
References
-
Preparation of Polyfunctional Arylmagnesium Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Benzyne Generation from Grignards: Coughlin, G. M., & Snieckus, V. (1998). The directed ortho metalation - benzyne connection.
-
Selective Iodine-Magnesium Exchange: Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[4] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex. Journal of Organic Chemistry.
-
Handling Benzylic Halides in Grignard Reactions: BenchChem Application Notes. Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
Sources
Chemoselective Functionalization of 3-Iodo-4-fluorobenzyl Bromide: A Strategic Guide for Medicinal Chemistry
Executive Summary
In modern drug discovery, the design of rigid, metabolically stable linkers is paramount. 3-Iodo-4-fluorobenzyl bromide represents a highly versatile, tri-functional building block that offers precise, orthogonal reactivity. This application note provides a comprehensive, step-by-step framework for the chemoselective functionalization of this molecule. By understanding the underlying kinetics and electronic properties of its three distinct reactive sites, researchers can execute complex synthetic sequences without the need for protecting groups.
Mechanistic Principles of Chemoselectivity
To design a successful synthetic sequence, one must understand the causality behind the experimental choices. The reactivity of 3-iodo-4-fluorobenzyl bromide is governed by a strict hierarchy, which we define as the Reactivity Triad :
-
The C(sp³)–Br Bond (Benzylic Position): This site is highly electrophilic and undergoes rapid bimolecular nucleophilic substitution (S_N2). Kinetically, it is the most reactive site under basic, non-catalytic conditions.
-
The C(sp²)–I Bond (Aryl Iodide): Aryl iodides are prime substrates for palladium(0) oxidative addition. However, benzylic bromides are also susceptible to Pd insertion (forming
-benzylpalladium complexes). Therefore, attempting a cross-coupling reaction while the benzylic bromide is intact often leads to catastrophic homocoupling or polymerization. -
The C(sp²)–F Bond (Aryl Fluoride): While generally inert to transition-metal catalysis under standard conditions, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (
). This depletes electron density from the aromatic ring, lowering the energy of the adjacent C–I orbital and thermodynamically accelerating the oxidative addition of Pd(0). Furthermore, the fluorine atom blocks metabolic oxidation at the para position in the final drug candidate.
The Causality of Sequence Design: Because of the competing reactivity between the C(sp³)–Br and C(sp²)–I bonds toward palladium, the universally accepted strategy is to perform the S_N2 displacement first. By converting the reactive benzyl bromide into a stable amine or ether, the subsequent palladium-catalyzed step is perfectly directed to the aryl iodide. This sequential methodology has been rigorously validated in the synthesis of complex pharmaceuticals, such as the1 [1] and 2 [2].
Strategic Workflow & Self-Validation
Chemoselective workflow for the sequential functionalization of 3-iodo-4-fluorobenzyl bromide.
Experimental Protocols
The following protocols represent a self-validating system . Each step includes specific analytical checkpoints to ensure that the chemical state of the molecule is exactly as required before proceeding, preventing the carryover of reactive impurities that could poison the palladium catalyst.
Protocol A: Chemoselective S_N2 Amination
Objective: Synthesis of 1-(4-fluoro-3-iodobenzyl)piperidine.
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3-iodo-4-fluorobenzyl bromide (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir the suspension at 0 °C.
-
Nucleophile Addition: Add piperidine (1.2 equiv, 12 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint (Self-Validation): Sample the reaction for TLC (Hexanes/EtOAc 8:2) and LC-MS. Causality check: The complete disappearance of the starting material (UV active, highly mobile) and the emergence of a polar, basic spot confirms the elimination of the benzylic bromide. This guarantees the substrate is now safe for Pd-catalysis.
-
Workup: Quench with water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 1-((4-fluoro-[1,1'-biphenyl]-3-yl)methyl)piperidine.
-
Preparation: In a Schlenk flask, combine 1-(4-fluoro-3-iodobenzyl)piperidine (1.0 equiv, 5 mmol), phenylboronic acid (1.5 equiv, 7.5 mmol), and K₂CO₃ (3.0 equiv, 15 mmol).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL).
-
Catalyst Addition: Under a strict nitrogen counter-flow, add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). Causality check: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates reductive elimination, minimizing protodehalogenation side reactions common with electron-deficient aryl halides.
-
Reaction: Heat the mixture to 80 °C for 12 hours.
-
Validation Checkpoint: Analyze via LC-MS. The mass spectrum will show a shift from the heavy iodine isotope pattern to the desired biphenyl mass, confirming complete oxidative addition and transmetalation.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via silica gel chromatography.
Catalytic cycle of the Suzuki-Miyaura coupling, highlighting the 4-fluoro inductive effect.
Quantitative Data & Optimization
To further guide experimental design, the quantitative reactivity and optimization parameters are summarized below. These tables reflect the established behavior of 3 [3].
Table 1: Comparative Reactivity Profile of 3-Iodo-4-fluorobenzyl Bromide
| Reactive Site | Reaction Type | Relative Kinetics | Strategic Role in Synthesis |
| C(sp³)–Br | S_N2 Substitution | Instantaneous / Fast | Initial linker attachment / Scaffold building |
| C(sp²)–I | Pd Oxidative Addition | Moderate (Requires Pd catalyst) | Secondary functionalization / Cross-coupling |
| C(sp²)–F | S_NAr | Extremely Slow / Inert | Inductive activation & metabolic stability |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions (Protocol B)
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 90 | 65 | Significant protodehalogenation observed. |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 80 | 92 | Clean conversion, optimal reductive elimination. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 88 | Fast reaction, but trace homocoupling detected. |
References
- Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist Organic Process Research & Development - ACS Publications URL
- 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021)
- Application Notes and Protocols for the Synthesis of Dendrimers Using 4-Iodobenzyl Alcohol Building Blocks Benchchem URL
Sources
Troubleshooting & Optimization
Technical Support Center: Handling & Storage of 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Substituted Benzyl Bromide / Alkylating Agent
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields or degraded reagents when utilizing highly reactive benzylic halides. 4-(Bromomethyl)-1-fluoro-2-iodobenzene is an invaluable electrophile for drug discovery, but its bifunctional nature and excellent leaving group make it highly susceptible to environmental degradation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your reagent remains pristine from the first aliquot to the last.
Diagnostic FAQs & Troubleshooting
Q1: Why does my 4-(Bromomethyl)-1-fluoro-2-iodobenzene degrade so rapidly on the benchtop?
A1: The primary mechanism of degradation is nucleophilic substitution (hydrolysis) driven by atmospheric moisture [1]. The bromide ion is an exceptional leaving group. When water molecules attack the benzylic carbon, the compound hydrolyzes into (4-fluoro-3-iodophenyl)methanol and hydrogen bromide (HBr) [1]. Causality: The generated HBr is highly acidic and acts as an autocatalyst, accelerating further hydrolysis and potentially triggering polymerization[2]. In pure water at 25°C, unsubstituted benzyl bromides exhibit a rapid hydrolysis half-life of approximately 79 minutes [1, 7].
Q2: What are the optimal long-term storage conditions?
A2: To arrest kinetic degradation, you must eliminate moisture, heat, and light [3, 4].
-
Atmosphere: Store under a strict inert atmosphere. Argon is preferred over Nitrogen as it is denser than air and settles over the liquid/solid surface, forming a protective blanket [3].
-
Temperature: Maintain at -20°C. Lowering the thermal energy suppresses the kinetic rate constant of the SN1/SN2 hydrolysis pathways [2].
-
Light: Benzyl bromides are photosensitive and can undergo radical-mediated cleavage. Always use amber glass vials [4].
Q3: Can I use chemical stabilizers to prolong the shelf life of the reagent?
A3: Yes. Commercial suppliers frequently stabilize benzyl bromides by adding a trace amount (typically 0.1% to 1% w/w) of propylene oxide [5, 7]. Causality: Propylene oxide acts as a sacrificial acid scavenger. If trace moisture infiltrates the vial and generates HBr, the epoxide ring opens via nucleophilic attack by the bromide ion, forming 1-bromo-2-propanol. This irreversibly neutralizes the autocatalytic HBr without interfering with most downstream alkylation reactions [7].
Q4: Are there specific container materials I should avoid?
A4: Never use metal containers or spatulas. Benzyl bromides are highly corrosive to most common metals (except nickel and lead) [1]. Contact with steel or galvanized metals causes rapid, exothermic decomposition, liberating HBr and highly flammable hydrogen gas, which can lead to dangerous pressure build-ups and explosions in sealed containers [1, 6]. Always use borosilicate glass or PTFE (Teflon)-lined containers [6].
Mechanistic & Workflow Visualizations
Fig 1. Hydrolysis mechanism and HBr autocatalysis pathway.
Fig 2. Step-by-step inert storage workflow for benzyl bromides.
Quantitative Data: Storage Condition Matrix
The following table summarizes the expected stability of 4-(Bromomethyl)-1-fluoro-2-iodobenzene under various environmental conditions based on known benzyl bromide degradation kinetics [1, 2].
| Storage Condition | Temp (°C) | Atmosphere | Estimated Shelf Life | Primary Degradation Risk |
| Ambient Benchtop | 20–25°C | Air | < 24 Hours | Rapid hydrolysis, severe HBr gas buildup [1] |
| Desiccator | 20–25°C | Dry Air | 1–2 Weeks | Photolytic degradation, slow hydrolysis |
| Refrigerator | 2–8°C | Inert (Ar) | 3–6 Months | Condensation upon opening cold vials |
| Standard Freezer | -20°C | Inert (Ar) | > 12 Months | Minimal (Optimal Condition) [2] |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocols to prepare and verify your reagents.
Protocol A: Schlenk-Line Inert Gas Purging & Sealing
Causality: Repeatedly opening a bulk reagent bottle introduces atmospheric moisture, which condenses rapidly on cold glass. Aliquoting the reagent upon receipt minimizes freeze-thaw cycles and limits moisture exposure strictly to the working volume.
-
Preparation: Ensure all amber glass vials and PTFE-lined caps are oven-dried at 120°C for at least 4 hours and cooled in a desiccator.
-
Aliquoting: Inside a glovebox or under a steady stream of Argon, transfer single-use volumes of 4-(Bromomethyl)-1-fluoro-2-iodobenzene into the vials.
-
Stabilization (Optional): Add 0.1% (v/v) propylene oxide to the aliquot to scavenge future HBr generation [7].
-
Purging: Insert an Argon line (via a clean needle) into the headspace of the vial for 30 seconds. Argon is heavier than air and will displace oxygen and moisture [3].
-
Sealing: Swiftly cap the vial. Wrap the junction between the cap and the vial tightly with Parafilm.
-
Storage: Transfer immediately to a -20°C freezer [2].
-
Self-Validation Check: When you retrieve a vial for an experiment and pierce the septum with a syringe, you should observe no inward suction. A properly sealed vial will maintain a neutral or slightly positive pressure, confirming the hermetic seal was maintained.
Protocol B: Quality Control (QC) Check via ¹H NMR
Causality: If you suspect a batch has been compromised, you must verify its integrity before committing it to a complex synthesis. Hydrolysis converts the benzylic bromide (-CH₂Br) to a benzylic alcohol (-CH₂OH). Because oxygen is more electronegative than bromine, the chemical shift of the benzylic protons will change noticeably.
-
Sample Prep: Dissolve ~5 mg of the reagent in 0.5 mL of anhydrous CDCl₃.
-
Acquisition: Run a standard 1D ¹H NMR spectrum.
-
Analysis: Locate the singlet corresponding to the benzylic protons (-CH₂Br). For intact 4-(Bromomethyl)-1-fluoro-2-iodobenzene, this singlet typically appears between 4.40 ppm and 4.60 ppm .
-
Self-Validation Check: Look for the appearance of a new singlet further downfield (around 4.70 - 4.80 ppm ) corresponding to the -CH₂OH protons, accompanied by a broad -OH peak (often around 2.0 - 3.0 ppm, depending on concentration). The strict absence of these downfield peaks validates that the reagent is pristine and free of hydrolysis byproducts.
References
Technical Support Center: Handling Lachrymatory Benzyl Bromides
Status: Operational Ticket ID: BB-HANDLE-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Safe Handling, Synthesis, and Decontamination of Benzyl Bromides
⚠️ CRITICAL SAFETY ALERT: The "Tear Gas" Effect
Why does this compound hurt? Benzyl bromide is not just an irritant; it is a potent alkylating agent that specifically targets the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) on sensory nerve endings.
-
Mechanism: The electrophilic benzylic carbon attacks cysteine residues within the TRPA1 channel protein via nucleophilic substitution (
). -
Result: This covalent modification locks the channel open, causing a massive influx of
ions. Your body interprets this signal as burning pain and triggers immediate lachrymation (tearing) and airway constriction to flush the toxin [1].
Immediate Action: If you feel a burning sensation in your eyes or throat, you have already been exposed. Exit the lab immediately. Do not rub your eyes.
Module 1: Logistics & PPE (The "Armor")
User Question: "I'm wearing standard nitrile gloves, but my hands still feel like they are burning after handling the flask. Why?"
Technical Diagnosis: Standard nitrile gloves provide insufficient protection against benzyl bromides for prolonged periods. These small, lipophilic molecules permeate nitrile rubber rapidly (often <10 minutes). Once trapped between the glove and your skin, the sweat creates a humid environment that hydrolyzes the bromide to HBr, causing severe chemical burns.
The Protocol: Layered Defense
| Glove Type | Breakthrough Time | Status | Recommendation |
| Silver Shield / 4H (Laminate) | > 480 mins | ✅ Safe | Primary Barrier. Must be worn as the inner layer. |
| Thick Nitrile (8 mil) | 10–30 mins | ⚠️ Splash Only | Outer Layer. Use only for mechanical grip and immediate splash protection. Change immediately upon contact. |
| Thin Nitrile / Latex | < 5 mins | ❌ Unsafe | Do Not Use. Permeation is almost instantaneous. |
Storage Stability Protocol
-
Issue: Benzyl bromides turn pink/purple over time.
-
Cause: Autocatalytic decomposition. Trace moisture hydrolyzes the bromide to benzyl alcohol and HBr. The HBr catalyzes further decomposition and polymerization.
-
Fix: Store over anhydrous
(1% w/w) or activated 4Å molecular sieves to scavenge acid and moisture. Keep cold (-20°C) and dark [2].
Module 2: Synthesis & Reaction Monitoring[1]
User Question: "My radical bromination (Wohl-Ziegler) stalled, and the product is difficult to crystallize. What went wrong?"
Technical Diagnosis:
The reaction relies on a delicate balance of radical propagation. If the concentration of
Workflow Visualization: The Radical Chain
Figure 1: Logic flow of Wohl-Ziegler bromination. Note that moisture (Red) generates HBr, which can interfere with the radical cycle or degrade the product.
Troubleshooting Steps:
-
Dry Solvents: Use
(classic) or Trifluorotoluene (greener alternative). Solvents must be anhydrous. -
Initiator: If the reaction doesn't start (solution remains yellow/orange from
), add a second portion of AIBN and increase heat slightly. -
Light Source: A 500W halogen lamp can often drive stubborn reactions better than thermal initiation alone.
Module 3: Quenching & Decontamination[2]
User Question: "I spilled a small amount in the hood. How do I clean it without clearing out the entire building?"
Technical Diagnosis: Water alone is ineffective and dangerous (generates HBr gas).[1] You must chemically convert the electrophilic benzyl bromide into a non-volatile, water-soluble species using a nucleophile.
The "Magic" Quench Solution
-
Reagent: 10% Sodium Thiosulfate (
) or dilute Ammonium Hydroxide ( ). -
Mechanism:
-
Result: The product is a non-volatile salt that does not activate TRPA1 channels.
Decontamination Decision Tree
Figure 2: Decision matrix for neutralizing benzyl bromide contamination. Never wash glassware directly with water before quenching.
References
-
Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents."[4] Cell, 124(6), 1269-1282.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ansell Occupational Healthcare. (2008). Permeation & Degradation Resistance Guide. (Source for laminate vs. nitrile breakthrough times).
Sources
- 1. nj.gov [nj.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Iodo-4-fluorobenzyl Bromide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing the notoriously difficult task of isolating 3-iodo-4-fluorobenzyl bromide from unreacted starting material (3-iodo-4-fluorotoluene) following a Wohl-Ziegler radical bromination.
Because both the starting material and the product lack strong dipole-directing functional groups, their physical properties are highly similar, rendering standard purification techniques ineffective. This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to overcome these bottlenecks.
Part 1: Troubleshooting Logic & Experimental Workflows
To establish a self-validating purification system, you must first assess the crude reaction mixture quantitatively using GC-MS or quantitative NMR (qNMR). Visualizing the workflow prevents unnecessary product loss through redundant chromatography steps.
Experimental workflow for the isolation and purification of 3-iodo-4-fluorobenzyl bromide.
Troubleshooting logic tree for common purification issues with benzyl bromides.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why do 3-iodo-4-fluorotoluene and 3-iodo-4-fluorobenzyl bromide co-elute on normal-phase silica gel?
A1: The separation relies on differential partitioning between the polar stationary phase (silanol groups) and the non-polar mobile phase. Because neither the starting material (SM) nor the product possesses hydrogen-bond donors or strong dipole moments, they interact very weakly with silica. The addition of a single benzylic bromine atom increases the molecular weight and polarizability but does not alter the dipole moment enough to create a distinct
Q2: I am seeing a significant amount of the dibrominated byproduct (3-iodo-4-fluorobenzal bromide). How do I remove it? A2: Over-bromination is a classic limitation of the [5.1]. It occurs when the local concentration of bromine radicals outpaces the availability of the monobrominated product, leading to secondary hydrogen abstraction. If your mixture is heavily contaminated with the dibromide, physical separation is nearly impossible. Instead, use a chemical workaround: treating the crude mixture with diethyl phosphite and a mild base (DIPEA) selectively reduces the dibromide back to the monobromide without affecting the target compound, as detailed in recent [5.2].
Q3: Is vacuum distillation a safe and viable method for this separation? A3: Yes, but with strict caveats. Benzyl halides are thermally labile. At elevated temperatures, they can undergo auto-polymerization or decompose to release highly corrosive HBr gas. To separate the lighter toluene derivative from the heavier benzyl bromide, you must perform fractional distillation under high vacuum (< 0.1 Torr) to ensure the pot temperature remains below 100°C.
Q4: Can I skip purification entirely? A4: In many synthetic pathways, yes. This is known as "telescoping." If your next step is a nucleophilic substitution (e.g., forming an amine, ether, or Grignard reagent), the unreacted 3-iodo-4-fluorotoluene will act as an inert spectator solvent. Once the benzyl bromide is converted into a highly polar product, the unreacted toluene can be easily washed away during the subsequent aqueous workup.
Part 3: Quantitative Data & Physical Properties
Understanding the physical parameters of your mixture is critical for selecting the correct purification vector.
| Property / Parameter | 3-Iodo-4-fluorotoluene (SM) | 3-Iodo-4-fluorobenzyl bromide (Product) | 3-Iodo-4-fluorobenzal bromide (Byproduct) |
| Molecular Weight | 236.01 g/mol | 314.90 g/mol | 393.80 g/mol |
| Relative Polarity | Very Low (Fastest eluting) | Very Low (Co-elutes) | Low (Slightly slower) |
| Thermal Stability | High | Moderate (Prone to HBr loss) | Low |
| Optimal Separation Strategy | Evaporation / Distillation | Low-Temp Crystallization | Chemical Reduction |
Part 4: Step-by-Step Experimental Protocols
Protocol A: Low-Temperature Crystallization
Adapted from scalable, zero-effluent bromination methodologies for analogous para-bromobenzyl bromides [5.3]. This is the most atom-economical method if the product can be induced to solidify.
-
Solvent Removal: Concentrate the crude reaction mixture (after aqueous washing to remove succinimide) under reduced pressure to yield a crude oil. Ensure all reaction solvents (e.g., acetonitrile or chlorobenzene) are completely removed.
-
Dissolution: Dissolve the crude oil in a minimal amount of boiling non-polar solvent (e.g.,
-hexane or pentane). Use approximately 1-2 mL of solvent per gram of crude material. -
Cooling: Allow the flask to cool slowly to room temperature to encourage nucleation, then transfer the flask to a -20°C freezer overnight.
-
Filtration: Rapidly filter the resulting crystals through a pre-cooled Büchner funnel. The unreacted 3-iodo-4-fluorotoluene will remain dissolved in the cold hexane mother liquor.
-
Validation: Wash the crystals with 1 mL of ice-cold pentane and dry under high vacuum. Validate purity via
H NMR (look for the disappearance of the tolyl methyl singlet at ~2.3 ppm and the presence of the benzylic singlet at ~4.4 ppm).
Protocol B: Fractional High-Vacuum Distillation
Use this protocol if the product remains an oil and cannot be crystallized.
-
Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column to provide theoretical plates for fractionation.
-
Vacuum Application: Apply a high vacuum (ideally < 0.1 Torr using a Schlenk line or rotary vane pump). Do not apply heat yet. Ensure the system is leak-free.
-
Heating: Slowly heat the oil bath. The unreacted 3-iodo-4-fluorotoluene (lower molecular weight) will distill first. Monitor the vapor temperature carefully.
-
Fraction Collection: Collect the first fraction (forerun) containing the starting material. Once the vapor temperature drops and then begins to rise again, swap the receiving flask to collect the pure 3-iodo-4-fluorobenzyl bromide.
-
Safety Note: If the pot residue darkens rapidly or white fumes (HBr) appear, immediately remove the heat source. This indicates thermal degradation.
References
-
Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). Explains the foundational mechanism of the Wohl-Ziegler reaction and allylic/benzylic bromination. URL:[Link]
-
Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Details the chemical reduction of over-brominated benzal bromides back to monobromides using diethyl phosphite. URL:[Link]
-
ACS Publications (Organic Process Research & Development). Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination of p-Bromotoluene without Any Organic Effluent. Validates the use of low-temperature crystallization for separating unreacted toluenes from benzyl bromides. URL:[Link]
-
National Center for Biotechnology Information (PMC). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. Discusses the optimization of radical initiators and the challenges of separating starting materials from benzylic bromides. URL:[Link]
Technical Support Center: Handling, Stability, and Troubleshooting for 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Welcome to the Technical Support Center for 4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS: 260050-97-3). As a dual-functionalized building block featuring both a highly reactive benzylic bromide and an aryl iodide, this compound is indispensable for cross-coupling and alkylation workflows. However, its structural architecture makes it highly susceptible to environmental degradation.
This guide provides researchers, scientists, and drug development professionals with field-proven, mechanistically grounded protocols to troubleshoot degradation, validate reagent integrity, and ensure reproducible experimental yields.
Mechanistic Overview of Degradation (The "Why")
To master the handling of 4-(Bromomethyl)-1-fluoro-2-iodobenzene, one must understand the causality behind its instability. The molecule possesses two distinct thermodynamic vulnerabilities:
-
Photolytic C-I Bond Cleavage: The carbon-iodine (C-I) bond is the weakest linkage in the molecule. Exposure to UV or ambient light triggers an electronic transition from the localized nonbonding iodine atomic orbitals (
) to the molecular orbital[1]. This results in rapid homolytic cleavage of the C-I bond, generating highly reactive aryl radicals and iodine radicals ( )[2]. The iodine radicals rapidly dimerize to form molecular iodine ( ), which is visually identifiable by a distinct yellow, pink, or brown discoloration[3]. -
Hydrolytic C-Br Bond Cleavage: The benzylic bromide moiety is highly electrophilic. In the presence of atmospheric moisture, it undergoes slow nucleophilic substitution (hydrolysis), converting the benzyl bromide into a benzyl alcohol while liberating hydrobromic acid (HBr)[4]. The generated HBr autocatalyzes further degradation and can poison sensitive transition-metal catalysts (e.g., Palladium) used in downstream cross-coupling reactions.
Fig 1: Mechanistic pathways of photolytic and hydrolytic degradation.
Troubleshooting Guide
Q: My solid/solution of 4-(Bromomethyl)-1-fluoro-2-iodobenzene has turned yellow or brown. What happened, and can I still use it?
A: The discoloration is a direct result of photolytic deiodination[5]. Ambient light has cleaved the C-I bonds, releasing
-
Impact: The effective molarity of your aryl iodide is reduced, and the free
can act as a radical initiator or catalyst poison in Suzuki/Sonogashira couplings. -
Resolution: Do not use heavily discolored material directly. You must purify it (see the Self-Validating Protocols section below). To prevent this, always store the compound in amber glass vials wrapped in aluminum foil.
Q: I am observing inconsistent yields in my alkylation reactions, and my GC-MS shows a new peak with a mass loss of 80 Da. Why?
A: A mass loss of ~80 Da (loss of Br + addition of OH) indicates that the benzylic bromide has hydrolyzed into a benzylic alcohol due to moisture exposure[4].
-
Impact: The benzylic alcohol is unreactive under standard
alkylation conditions. Furthermore, the byproduct HBr lowers the pH of your reaction, potentially protonating your nucleophile. -
Resolution: Switch to anhydrous, degassed solvents. Handle the reagent strictly within a glovebox or under a Schlenk line using positive Argon pressure.
Q: What are the optimal storage conditions to guarantee a long shelf-life?
A: To arrest both photolysis and hydrolysis, the compound must be stored under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density) at -20°C in an opaque or amber container.
Quantitative Stability Profile
The following table summarizes the expected stability of 4-(Bromomethyl)-1-fluoro-2-iodobenzene under various environmental conditions, allowing you to assess the viability of your current inventory.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf-Life | Primary Degradant |
| Optimal | -20°C | Argon (Ar) | Dark (Amber/Foil) | > 12 Months | None |
| Acceptable | 4°C | Nitrogen ( | Dark (Amber) | 3 - 6 Months | Trace |
| Sub-optimal | 25°C | Air | Ambient Lab Light | 1 - 2 Weeks | |
| Poor | 25°C | Air | Direct UV / Sunlight | < 24 Hours |
Standard Operating Procedures & Self-Validating Protocols
To ensure scientific integrity, do not assume the purity of a stored batch. Implement the following self-validating system before committing the reagent to complex, multi-step syntheses.
Protocol A: Reagent Validation via H-NMR
This protocol allows you to definitively quantify the extent of hydrolysis before use.
-
Preparation: In a dark hood, dissolve 5 mg of the compound in 0.5 mL of anhydrous
(filtered through basic alumina to remove acidic impurities). -
Acquisition: Acquire a standard
H-NMR spectrum. -
Self-Validation Check:
-
Purity Confirmation: Locate the benzylic protons (
). They should appear as a sharp singlet integrating to 2H around 4.4 - 4.6 ppm . -
Degradation Marker: Look for a new singlet slightly downfield (around
4.6 - 4.8 ppm ). This indicates the formation of the benzylic alcohol ( ). If this peak integrates to >5% relative to the peak, the batch must be purified.
-
Protocol B: Rescue and Purification of Discolored Reagent
If your batch has turned yellow/brown but NMR shows the benzylic bromide is mostly intact (meaning the degradation is primarily trace
-
Setup: Dim the lights in your fume hood. Prepare a short silica gel plug in a glass frit.
-
Elution: Dissolve the discolored compound in a minimal amount of anhydrous, degassed Hexanes/Ethyl Acetate (9:1).
-
Filtration: Pass the solution through the silica plug. The non-polar
and polar baseline degradation products will separate from the main band. -
Recovery: Concentrate the eluent under reduced pressure (rotary evaporator bath < 25°C) while shielding the flask with aluminum foil.
-
Storage: Immediately purge the flask with Argon, transfer to an amber vial, and store at -20°C.
Fig 2: Self-validating workflow for reagent inspection and purification.
Frequently Asked Questions (FAQs)
Q: Can I prepare stock solutions of 4-(Bromomethyl)-1-fluoro-2-iodobenzene for long-term use? A: It is highly discouraged to store this compound in solution for extended periods. Solvents can act as photosensitizers or contain trace water that accelerates degradation. If a stock solution is absolutely necessary, use anhydrous, degassed Toluene or THF, store in a PTFE-sealed amber vial at -20°C, and use within 48 hours.
Q: Is it safe to use standard borosilicate glassware for reactions involving this compound?
A: Standard borosilicate glass transmits UV light down to ~300 nm. Since the
Q: During my reaction, the mixture turned dark brown almost immediately upon adding the base. Is this degradation? A: Not necessarily. While it could be rapid deiodination, benzylic bromides can also undergo rapid complexation or side-reactions with certain amine bases (forming quaternary ammonium salts) or transition metals. Ensure your base is compatible and that the reaction is shielded from light to rule out photolysis.
References
- Material Safety Data Sheet - Benzyl bromide, 98% Cole-Parmer URL
- Technical Support Center: Stabilizing 1,2,4,5-Tetrachloro-3-iodobenzene Benchchem URL
- National Institutes of Health (NIH)
- Scientific Research Publishing (SCIRP)
- Office of Scientific and Technical Information (OSTI)
Sources
- 1. osti.gov [osti.gov]
- 2. Ultraviolet Photodissociation Initiated Radical Chemistry Enables Facile Glycan Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Study on the Photodegradation Mechanism of Sodium Diatrizoate in UV-Based Advanced Oxidation Processes [scirp.org]
Minimizing dibromination side products in benzyl bromide synthesis
Optimizing for Selectivity: A Guide to Minimizing Dibromination Side Products
Welcome to the technical support center for benzyl bromide synthesis. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the selective monobromination of toluene and its derivatives while minimizing the formation of dibrominated side products like benzal bromide (α,α-dibromotoluene).
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of free-radical chemistry.
Troubleshooting Guide: Common Issues & Solutions
Here, we address specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process optimization.
Problem: My crude product analysis (GC/NMR) shows a high percentage of dibromobenzyl bromide. What are the most likely causes and how can I fix this?
High levels of dibromination are a common issue stemming from the product (benzyl bromide) successfully competing with the starting material (toluene) for the bromine radical. The benzylic C-H bonds in benzyl bromide are also susceptible to radical abstraction, leading to a second bromination event.
Root Causes & Corrective Actions:
-
Incorrect Stoichiometry: The molar ratio of toluene to the brominating agent is the most critical factor. If the concentration of toluene depletes significantly, the bromine radical is more likely to react with the newly formed benzyl bromide.
-
Solution: Employ a significant excess of toluene. A common starting point is a 3:1 to 5:1 molar ratio of toluene to N-Bromosuccinimide (NBS). This ensures that the bromine radical is statistically more likely to encounter a toluene molecule.[1]
-
-
High Local Concentration of Bromine: Using elemental bromine (Br₂) and adding it too quickly can create localized areas of high bromine concentration, promoting over-bromination.
-
Solution: Use N-Bromosuccinimide (NBS) as the bromine source.[2][3][4][5][6] NBS maintains a constant, low-level concentration of Br₂ throughout the reaction, which is crucial for selectivity.[2][3][4] The Br₂ is generated in situ from the reaction of NBS with HBr, a byproduct of the desired reaction.[4][7] If using Br₂, it must be added very slowly (dropwise) to the refluxing toluene mixture to keep its instantaneous concentration low.[1][8]
-
-
Excessive Reaction Time: Allowing the reaction to proceed long after the complete consumption of the initiator or NBS can lead to further bromination of the product.
-
Solution: Monitor the reaction progress diligently. Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting material and the appearance of the product and byproduct.[9] A simple visual cue when using NBS in a non-polar solvent like carbon tetrachloride (note: use of CCl₄ is now highly restricted due to toxicity) is to observe the succinimide byproduct, which is less dense and will float to the surface upon reaction completion.[3] Quench the reaction as soon as optimal conversion is reached.
-
-
Inappropriate Temperature or Initiation: Over-initiation (too much light or too high a temperature for the chosen initiator) can generate an excessively high concentration of radicals, reducing selectivity.
-
Solution: Match the reaction temperature to the initiator's half-life. For AIBN, refluxing in a solvent like cyclohexane or acetonitrile is common.[10] For benzoyl peroxide, slightly higher temperatures may be required.[11] If using photochemical initiation, ensure the light source is not overly intense.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason for dibromination?
Dibromination is a direct consequence of the free-radical chain mechanism inherent to this reaction.[2][12][13] The process involves initiation, propagation, and termination steps. The key issue arises in the propagation stage, where two competing pathways exist once benzyl bromide is formed.
Caption: Competing pathways in free-radical benzylic bromination.
As shown, the bromine radical (Br•) can abstract a hydrogen from either toluene or the product, benzyl bromide. The resulting benzyl radical or bromobenzyl radical then reacts with Br₂ to form the final product and regenerate a bromine radical, continuing the chain.
Q2: Which radical initiator is better: AIBN or Benzoyl Peroxide (BPO)?
Both AIBN (azobisisobutyronitrile) and BPO are effective thermal initiators, but they have key differences.[14]
| Initiator | Decomposition Temperature (10-hr half-life) | Radical Products | Considerations |
| AIBN | ~65°C | 2-cyanopropyl radicals + N₂ gas | Decomposes cleanly with predictable first-order kinetics. The nitrogen gas evolution is a strong driving force. Safer to handle than BPO.[14][15] |
| BPO | ~73°C | Benzoyloxy radicals -> Phenyl radicals + CO₂ | Can undergo induced decomposition. The resulting oxygen-centered and phenyl radicals are more reactive and can sometimes lead to side reactions like hydrogen abstraction from solvents.[14][16][17] |
Recommendation: AIBN is often preferred for its cleaner decomposition and more predictable kinetics, making it a reliable choice for achieving high selectivity.[14][18]
Q3: What is the best solvent for this reaction?
Historically, carbon tetrachloride (CCl₄) was the solvent of choice because it is inert to radical bromination and has a suitable boiling point for reflux.[3][11][19] However, due to its toxicity and environmental impact, its use has been largely phased out.
Modern Alternatives:
-
Acetonitrile (CH₃CN): A good alternative that is also relatively inert.[5][19]
-
Cyclohexane: Another inert hydrocarbon solvent suitable for this reaction.
-
Trifluorotoluene: Has been proposed as a suitable, less toxic replacement for CCl₄.[3]
It is critical to use anhydrous (dry) solvents, as water can react with NBS and the benzyl bromide product.
Q4: I've finished the reaction and have a mixture of benzyl bromide and benzal bromide. How can I purify my product?
Separating these two compounds can be challenging due to their similar properties, but it is achievable.
| Method | Principle | Procedure & Notes |
| Fractional Vacuum Distillation | Difference in Boiling Points | This is the most effective method. Benzyl bromide has a lower boiling point than benzal bromide. The distillation must be performed under reduced pressure to prevent thermal decomposition. (B.p. of Benzyl Bromide: ~198°C at atm; ~85°C at 12 mmHg. B.p. of Benzal Bromide: ~241°C at atm).[8][20] |
| Recrystallization | Difference in Solubility/Crystal Lattice Energy | If the desired product is a solid at low temperatures and the impurity is an oil, cooling the mixture (often with a small amount of a non-polar solvent like hexane) can induce crystallization of the pure product.[8][21] |
| Column Chromatography | Difference in Polarity | While possible, this is often less practical for large scales. Benzal bromide is slightly more polar than benzyl bromide. A non-polar eluent system (e.g., hexane/ethyl acetate) on silica gel can be used for separation.[21][22] |
Benchmark Protocol: Selective Monobromination of Toluene
This protocol is a standard starting point for achieving high selectivity.
Materials:
-
Toluene (dried)
-
N-Bromosuccinimide (NBS), recrystallized if impure
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Reagents: To the round-bottom flask, add toluene (e.g., 3 equivalents), NBS (1 equivalent), and acetonitrile.
-
Initiation: Add a catalytic amount of AIBN (typically 1-2 mol%).
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC at 30-minute intervals. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with water to remove any remaining succinimide and NBS.
-
Wash with a saturated sodium bicarbonate solution, followed by brine.[20]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional vacuum distillation to obtain pure benzyl bromide.[20]
-
Caption: General workflow for selective benzyl bromide synthesis.
References
-
Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]
-
Wohl–Ziegler bromination - Wikipedia. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. [Link]
-
N-Bromosuccinimide - Wikipedia. [Link]
-
Chemists' Guide to Wohl-Ziegler Reaction | PDF - Scribd. [Link]
-
Wohl–Ziegler bromination - Grokipedia. [Link]
-
Reactions at the benzylic position (video) - Khan Academy. [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. [Link]
-
Benzylic Bromination - Chemistry Steps. [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
- CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS)
-
Wohl-Ziegler Reaction. [Link]
-
Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a - ResearchGate. [Link]
-
better way to benzyl bromide - Sciencemadness Discussion Board. [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. [Link]
- CN107098791B - Preparation method of benzyl bromide - Google P
-
Propose a reasonable synthesis to convert toluene to benzylamine. - brainly.com. [Link]
-
What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent? | ResearchGate. [Link]
-
Synthesize benzyl bromide from toulene with a reagent other than NBS - Chegg. [Link]
-
Supplementary Information for: - Rsc.org. [Link]
- Process for benzylic bromination - European P
-
BnBr purification via basic alumina? : r/chemistry - Reddit. [Link]
-
Synthetic Methods in Polymer Che - csbsju. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. [Link]
- EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google P
-
RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY - IJRPC. [Link]
-
Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis - SCIRP. [Link]
-
Are there any general chemical rules for choosing initiators for a polymerization reaction? [Link]
-
In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+. [Link]
-
An Alternative Method for the Selective Bromination of Alkylbenzenes Using NaBrO3/NaHSO3 Reagent | The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. Sciencemadness Discussion Board - better way to benzyl bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. grokipedia.com [grokipedia.com]
- 6. brainly.com [brainly.com]
- 7. scribd.com [scribd.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. rsc.org [rsc.org]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. Khan Academy [khanacademy.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Methods in Polymer Che [faculty.csbsju.edu]
- 17. ijrpc.com [ijrpc.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Wohl-Ziegler Reaction [organic-chemistry.org]
- 20. reddit.com [reddit.com]
- 21. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Purification of 4-(Bromomethyl)-1-fluoro-2-iodobenzene by column chromatography
Technical Support Center: Purification of 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Overview & Compound Profile
Target Compound: 4-(Bromomethyl)-1-fluoro-2-iodobenzene CAS Registry Number: 260050-97-3 Molecular Formula: C₇H₅BrFI Molecular Weight: 314.92 g/mol Primary Hazard: Potent Lachrymator (Tear gas effect). Handle ONLY in a functioning fume hood.
Context: This compound is typically synthesized via radical bromination (Wohl-Ziegler reaction) of 4-fluoro-3-iodotoluene using N-Bromosuccinimide (NBS). The crude mixture invariably contains unreacted starting material, the desired mono-bromo product, and the over-brominated gem-dibromide impurity.
Module 1: Pre-Purification Assessment
Q: My crude material is a dark brown oil. Is this normal?
A: Yes. The brown color often results from traces of molecular bromine (
Action:
-
Wash: Dissolve crude in
or EtOAc and wash with (sodium thiosulfate) to remove oxidative discoloration. -
Dry: Use anhydrous
, filter, and concentrate. If it remains an oil, proceed to chromatography.
Q: How do I separate the product from the starting material (4-fluoro-3-iodotoluene)? They have very similar Rf values.
A: This is the primary challenge. Both the methyl precursor and the bromomethyl product are non-polar.
-
TLC Strategy: Do not use 100% Hexanes. Use 100% Pentane or Hexanes and run the plate twice (elute, dry, elute again) to amplify the separation distance.
-
Visualization: UV (254 nm) is effective. The iodine atom provides heavy atom quenching, making spots appear distinctively dark.
Module 2: Stationary Phase & Stability (Critical)
Q: I noticed a new polar spot appearing during the column run. Is my product decomposing?
A: Likely, yes. Benzyl bromides are electrophilic and susceptible to hydrolysis or degradation on slightly acidic silica gel, especially if the run is slow. The "new spot" is often the corresponding benzyl alcohol [(4-fluoro-3-iodophenyl)methanol].
Protocol: Silica Neutralization To prevent acid-catalyzed degradation, you must buffer the stationary phase.
-
Slurry Packing: Prepare the silica slurry using Hexanes containing 1% Triethylamine (Et₃N) .
-
Equilibration: Flush the column with 2-3 column volumes of the Et₃N/Hexane mixture.
-
Elution: Run your gradient without Et₃N in the mobile phase, or keep it at 0.5% if the compound is highly unstable.
Q: Can I use Alumina instead?
A: Yes. Neutral Alumina (Activity Grade III) is often superior for benzyl halides as it lacks the acidic sites of silica. However, silica is cheaper and offers higher resolution if properly neutralized.
Module 3: The Chromatography Run
Q: What solvent system yields the best separation?
A: A shallow gradient of Ethyl Acetate (EtOAc) in Hexanes is standard.
| Gradient Step | Composition (Hex:EtOAc) | Target Component |
| Equilibration | 100:0 (+1% Et₃N) | Column conditioning |
| Fraction 1 | 100:0 | Unreacted Starting Material (Fastest eluting) |
| Fraction 2 | 98:2 to 95:5 | Target: 4-(Bromomethyl)-1-fluoro-2-iodobenzene |
| Fraction 3 | 90:10 | Gem-dibromide impurity (slower eluting) |
| Flush | 80:20 | Hydrolysis byproducts (Benzyl alcohol) |
Q: The product streaks on the column. How do I fix this?
A: Streaking usually indicates either:
-
Overloading: Benzyl bromides crystallize easily. If loaded in a minimum amount of DCM, they may precipitate when the mobile phase (Hexane) hits them. Solution: Use a "solid load" technique (adsorb crude onto Celite or neutralized silica) rather than liquid loading.
-
Decomposition: As mentioned above, acid-catalyzed hydrolysis creates a "streak" of alcohol. Solution: Buffer with Et₃N.
Module 4: Post-Column Handling
Q: My product turned green/pink after drying. Why?
A: This indicates iodine liberation (deiodination) or light sensitivity. The C-I bond is weak, and the benzylic C-Br bond is reactive.
-
Light: Wrap the flask in aluminum foil immediately.
-
Heat: Do not heat the rotovap water bath above 35°C.
-
Storage: Store under Argon at -20°C.
Visual Troubleshooting Guides
Diagram 1: Purification Decision Matrix
Caption: Logical workflow for selecting the optimal purification method based on crude purity and physical state.
Diagram 2: Silica Degradation Mechanism
Caption: Mechanism of benzyl bromide degradation on acidic silica and the neutralization strategy.
References
- Citation Context: Describes the radical bromination of 4-fluoro-3-iodotoluene to the benzyl bromide intermedi
-
Common Organic Chemistry. (n.d.). Benzyl Bromide Properties and Handling. Retrieved March 5, 2026, from [Link]
- Citation Context: Safety data regarding lachrymatory properties and general reactivity of benzyl bromides.
- Citation Context: Confirmation of CAS 260050-97-3 and specific hazard identific
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Alternative reagents to NBS for synthesizing 3-iodo-4-fluorobenzyl bromide
Case ID: CHE-SUP-2024-003 Topic: Alternative Reagents to NBS for 3-Iodo-4-Fluorobenzyl Bromide Synthesis Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are currently using N-Bromosuccinimide (NBS) to synthesize 3-iodo-4-fluorobenzyl bromide from 3-iodo-4-fluorotoluene . While NBS is the standard reagent for Wohl-Ziegler bromination, it suffers from poor atom economy (only 45% active mass utilization), difficult byproduct removal (succinimide), and batch-to-batch variability.
For a substrate like 3-iodo-4-fluorotoluene , the electron-withdrawing nature of the fluorine (para) and iodine (meta) substituents destabilizes the benzylic radical intermediate, making the reaction sluggish and prone to over-bromination (formation of the benzal dibromide).
This guide details three validated alternative protocols:
-
DBDMH (High Efficiency): The superior "drop-in" replacement.
-
NaBr/Oxidant (Green Chemistry): The aqueous, low-cost alternative.
-
Photochemical Flow (Scale-Up): The continuous processing method for selectivity control.
Decision Matrix: Selecting Your Reagent
Before proceeding, use this logic flow to select the best reagent for your specific constraints (scale, equipment, and purity requirements).
Figure 1: Decision matrix for selecting the optimal bromination reagent based on laboratory constraints.
Protocol A: The High-Efficiency Standard (DBDMH)
Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Why use it: DBDMH transfers two bromine atoms per molecule (compared to NBS's one), doubling the atom economy.[1] It is more soluble in organic solvents and the byproduct (dimethylhydantoin) is water-soluble, simplifying purification.
Mechanism & Logic
The reaction proceeds via a radical chain mechanism.[2] The electron-deficient nature of your substrate requires a highly active radical source. DBDMH undergoes homolytic cleavage to generate Br radicals more efficiently than NBS in many non-polar solvents.
Step-by-Step Protocol
Materials:
-
Substrate: 3-iodo-4-fluorotoluene (1.0 eq)
-
Reagent: DBDMH (0.55 eq) [Note: 0.5 eq is theoretical, 0.55 ensures conversion]
-
Catalyst: AIBN (Azobisisobutyronitrile) (0.05 eq) or ZrCl₄ (0.05 eq for Lewis Acid catalysis)
-
Solvent: Trifluorotoluene (PhCF₃) or Chlorobenzene [Safer alternatives to CCl₄]
Procedure:
-
Dissolution: Dissolve 3-iodo-4-fluorotoluene in anhydrous PhCF₃ (5 mL per gram of substrate) under nitrogen atmosphere.
-
Addition: Add DBDMH (0.55 eq) and AIBN (0.025 eq - half of total).
-
Initiation: Heat the mixture to 80°C (or reflux).
-
Monitoring: Monitor by HPLC/GC every 30 minutes.
-
Critical Checkpoint: If conversion stalls at 50%, add the second portion of AIBN (0.025 eq).
-
-
Quench: Once starting material is <5%, cool to room temperature.
-
Workup: Filter off any insoluble hydantoin. Wash the filtrate with 10% Na₂S₂O₃ (to remove trace
) and water. -
Purification: Evaporate solvent. The residue is often pure enough for the next step. If not, recrystallize from Hexane/EtOAc (the byproduct dimethylhydantoin is very polar and stays in the mother liquor or aqueous phase).
Protocol B: The "Green" Oxidative Method (NaBr/Oxidant)
Reagent: Sodium Bromide (NaBr) + Sodium Bromate (
Mechanism & Logic
The generated bromine reacts photochemically or thermally with the toluene derivative. This method is highly scalable and avoids succinimide waste.Step-by-Step Protocol
Materials:
-
Substrate: 3-iodo-4-fluorotoluene (1.0 eq)
-
Bromine Source: NaBr (0.7 eq) +
(0.35 eq) -
Acid:
(2 M solution) -
Solvent: Ethyl Acetate / Water (1:1 ratio)
Procedure:
-
Biphasic Setup: Mix the substrate in Ethyl Acetate. Add an aqueous solution of NaBr and
.[3] -
Activation: Under vigorous stirring (essential for biphasic systems), add the
solution dropwise over 30 minutes.-
Visual Cue: The organic layer will turn reddish-brown as
is generated and extracted into the organic phase.
-
-
Reaction: Irradiate with a visible light source (blue LED, 450nm) or heat to 60°C.
-
Warning: Do not use UV light (<300nm) as it may cleave the C-I bond.
-
-
Separation: Separate the organic layer.[4] Wash with saturated
and Sodium Bisulfite ( ) to quench excess bromine. -
Drying: Dry over
and concentrate.
Protocol C: Continuous Flow (Photochemical)
Reagent: Elemental Bromine (
Workflow Diagram
Figure 2: Continuous flow setup for minimizing over-bromination.
Key Parameter:
-
Stoichiometry: Use 0.9 equivalents of Bromine. It is better to leave 10% starting material (recoverable) than to generate 10% dibromide (difficult to separate).
Comparative Data Analysis
| Feature | NBS (Standard) | DBDMH (Recommended) | NaBr/Oxidant (Green) |
| Atom Economy | 45% (Poor) | 98% (Excellent) | High (Salt waste only) |
| Reaction Time | 4-12 Hours | 2-6 Hours | 4-8 Hours |
| Purification | Filtration + Wash | Aqueous Wash | Phase Separation |
| Safety | Succinimide dust | Mild sensitizer | |
| Cost | Medium | Low | Very Low |
Troubleshooting & FAQs
Q1: I am observing significant amounts of the benzal dibromide (over-bromination). How do I stop this?
-
Diagnosis: The 3-iodo-4-fluoro substitution makes the benzyl protons less electron-rich, but once one bromine is added, the radical at that position might be stabilized, encouraging a second attack.
-
Solution:
-
Stop Early: Do not aim for 100% conversion. Stop the reaction at 85-90% conversion. The starting material is much easier to separate from the mono-bromide than the di-bromide is.
-
Dilution: Increase solvent volume. High concentration favors bimolecular side reactions.
-
Q2: My reaction is not initiating with DBDMH.
-
Diagnosis: Electron-deficient toluenes have higher activation energies for hydrogen abstraction.
-
Solution:
-
Initiator Spike: Add 5 mol% AIBN after the solvent is at reflux, not before.
-
Light Assist: Shine a 500W halogen lamp or Blue LED on the flask while refluxing to assist radical generation.
-
Q3: Will the Iodine on the ring survive these conditions?
-
Analysis: Aryl iodides are generally stable to radical bromination conditions (homolysis of C-I is difficult compared to benzylic C-H).
-
Warning: Avoid UV light (use visible light only) and avoid Palladium contamination in the vessel, as this could trigger cross-coupling or dehalogenation.
Q4: The product is turning pink/purple during workup.
-
Diagnosis: Trace Iodine liberation. This indicates some C-I bond cleavage, likely due to excessive heat or light.
-
Solution: Wash the organic phase immediately with 10% Sodium Thiosulfate (
) until the color dissipates. Ensure your reaction temperature does not exceed 90°C.
References
-
BenchChem. (2025).[1] A Head-to-Head Battle of Brominating Agents: DBDMH vs. N-Bromosuccinimide (NBS). Retrieved from
-
Manac Inc. (2022).[2] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Characteristics and Benzylic Bromination. Retrieved from
- Podgoršek, A., et al. (2009). Oxidative Halogenation with Hydrogen Peroxide and Metal Halides.
-
Kappe, C. O., et al. (2020).[5] Continuous photochemical benzylic bromination using in situ generated Br2.[5]Green Chemistry, 22, 448-454.[5] Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 3-Iodobenzyl bromide.[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Iodobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Technical Guide to the 13C NMR Chemical Shifts of 3-Iodo-4-Fluorobenzyl Bromide: A Comparative Analysis
For Immediate Release
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 3-iodo-4-fluorobenzyl bromide, a halogenated aromatic building block with potential applications in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a detailed prediction and comparative analysis based on established substituent effects and experimental data from structurally analogous compounds.
This technical guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and the interpretation of complex spectra.
Understanding the 13C NMR Spectrum: A Predictive Approach
The 13C NMR spectrum of 3-iodo-4-fluorobenzyl bromide is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electronic environment, which is modulated by the inductive and resonance effects of the three substituents on the benzene ring: the electron-withdrawing fluorine atom, the electron-withdrawing and heavy iodine atom, and the electron-withdrawing bromomethyl group.
A systematic analysis of the substituent effects allows for a reliable prediction of the chemical shifts. The following table outlines the predicted 13C NMR chemical shifts for 3-iodo-4-fluorobenzyl bromide, derived from a comparative analysis of benzyl bromide, 3-iodobenzyl bromide, and 4-fluorobenzyl bromide.
| Carbon Atom | Predicted Chemical Shift (ppm) for 3-Iodo-4-Fluorobenzyl Bromide | Rationale for Prediction |
| C1 (C-CH2Br) | ~138 | The ipso-carbon bearing the bromomethyl group is expected to be downfield due to the inductive effect of the CH2Br group. The ortho-iodo and meta-fluoro substituents will further influence this shift. |
| C2 | ~132 | This carbon is ortho to the CH2Br group and meta to the iodine, experiencing a downfield shift. |
| C3 (C-I) | ~95 | The carbon directly attached to the iodine atom is expected to show a significant upfield shift due to the "heavy atom effect," which is a dominant shielding effect for iodine.[1] |
| C4 (C-F) | ~163 (d, 1JCF ≈ 250 Hz) | The carbon bonded to fluorine will be significantly downfield due to the strong electron-withdrawing nature of fluorine and will appear as a doublet due to one-bond coupling with the 19F nucleus. |
| C5 | ~118 (d, 2JCF ≈ 22 Hz) | This carbon is ortho to the fluorine atom and will experience a shielding effect and appear as a doublet due to two-bond coupling with 19F. |
| C6 | ~139 | This carbon is meta to the fluorine and ortho to the iodine, resulting in a complex interplay of deshielding and shielding effects, likely leading to a downfield shift. |
| CH2Br | ~32 | The benzylic carbon is deshielded by the adjacent bromine atom and the aromatic ring. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for benzyl bromide, 3-iodobenzyl bromide, and 4-fluorobenzyl bromide is crucial. This comparison highlights the incremental effects of the iodo and fluoro substituents on the carbon chemical shifts of the benzyl bromide framework.
| Compound | C1 (ppm) | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | CH2Br (ppm) |
| Benzyl Bromide | 137.9 | 128.9 | 128.7 | 128.7 | 33.7 |
| 3-Iodobenzyl Bromide | 140.6 | 137.9/127.8 | 95.0 (C-I)/130.1 | 136.9 | 32.2 |
| 4-Fluorobenzyl Bromide | 133.9 | 130.8 (d, 3JCF = 8.1 Hz) | 115.6 (d, 2JCF = 21.7 Hz) | 162.7 (d, 1JCF = 246.5 Hz) | 32.7 |
| 3-Iodo-4-Fluorobenzyl Bromide (Predicted) | ~138 | ~132 (C2), ~139 (C6) | ~95 (C3-I), ~118 (C5) | ~163 | ~32 |
This comparative data illustrates key trends:
-
Fluorine Substitution: The fluorine atom in 4-fluorobenzyl bromide causes a significant downfield shift for the directly attached carbon (C4) and a noticeable upfield shift for the ortho carbons (C3/C5), as expected from its strong inductive and resonance effects.
-
Iodine Substitution: The iodine atom in 3-iodobenzyl bromide induces a strong upfield shift for the ipso-carbon (C3) due to the heavy atom effect, while the other aromatic carbons experience more moderate shifts.
-
Combined Effects: In 3-iodo-4-fluorobenzyl bromide, these effects are combined. The chemical shifts of the aromatic carbons are a composite of the influences from all three substituents, leading to a unique and predictable spectral pattern.
Experimental Protocol for 13C NMR Spectroscopy
To empirically validate the predicted chemical shifts, the following experimental protocol for acquiring a 13C NMR spectrum of 3-iodo-4-fluorobenzyl bromide is recommended.
1. Sample Preparation:
- Weigh approximately 20-50 mg of 3-iodo-4-fluorobenzyl bromide.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a standard 5 mm NMR tube. Chloroform-d (CDCl3) is a common choice for its good solubilizing power and well-characterized residual solvent peak.[2]
- Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
- Nucleus: 13C
- Frequency: Approximately 100 MHz
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.
- Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.
- Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.[3]
- Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase correct the spectrum manually.
- Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).
Visualizing Substituent Effects
The following diagram illustrates the key electronic effects of the substituents on the aromatic ring of 3-iodo-4-fluorobenzyl bromide, which are the primary determinants of the 13C chemical shifts.
Figure 1. A diagram illustrating the primary electronic effects of the bromomethyl, iodo, and fluoro substituents on the 13C NMR chemical shifts of the aromatic ring in 3-iodo-4-fluorobenzyl bromide.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 3-iodo-4-fluorobenzyl bromide. By leveraging a comparative approach with structurally similar molecules, we have established a robust set of predicted chemical shifts that can guide researchers in the structural verification of this compound. The provided experimental protocol offers a standardized method for obtaining high-quality 13C NMR data. As a self-validating system, the comparison of the experimentally obtained spectrum with the predictions laid out in this guide will provide a high degree of confidence in the structural assignment.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
PubChem. 3-Iodobenzyl bromide. [Link]
-
PubChem. 4-Fluorobenzyl bromide. [Link]
-
Spectral Database for Organic Compounds (SDBS). Toluene. [Link]
-
Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]
- Taylor, R. (1990).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Sources
A Comparative Guide to the Reactivity of 3-Iodo-5-fluorobenzyl Bromide and 3-Bromo-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and electronic properties. Among these valuable reagents, benzyl halides serve as versatile scaffolds for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two closely related, yet distinct, building blocks: 1-(bromomethyl)-3-fluoro-5-iodobenzene and 1-(bromomethyl)-3-bromo-5-fluorobenzene .
Understanding the nuanced differences in their reactivity is paramount for rational reaction design, optimizing synthetic routes, and achieving chemoselectivity. This guide will dissect these differences through the lens of fundamental chemical principles and provide practical, data-driven insights into their performance in key synthetic transformations.
Foundational Physicochemical Properties: The Basis of Reactivity
The divergent reactivity of these two molecules stems directly from the intrinsic properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond on the aromatic ring. The benzylic bromide (C-CH₂-Br) moiety is common to both, but the aryl halide dictates the molecule's behavior in many critical reactions.
The most significant differentiator is the bond dissociation energy (BDE). The C-I bond is inherently weaker and more easily cleaved than the C-Br bond. This single factor is the primary driver for the enhanced reactivity of the iodo-derivative in reactions where this bond is broken, most notably in palladium-catalyzed cross-coupling.
| Property | 3-Iodo-5-fluorobenzyl Bromide | 3-Bromo-5-fluorobenzyl Bromide | Rationale & Implication |
| Molecular Formula | C₇H₅BrFI | C₇H₅Br₂F[1] | Higher mass of the iodo-compound. |
| Molecular Weight | 314.92 g/mol | 267.92 g/mol | Affects stoichiometry calculations. |
| Aryl C-X Bond Energy | ~213 kJ/mol (for C-I)[2] | ~285 kJ/mol (for C-Br)[2] | The weaker C-I bond requires less energy to break, leading to faster reaction rates in processes like oxidative addition. |
| Leaving Group Ability | I⁻ > Br⁻ | Br⁻ < I⁻ | Iodide is a better leaving group due to its larger size, greater polarizability, and the fact that it is the conjugate base of a stronger acid (HI vs. HBr). This is more relevant for nucleophilic aromatic substitution, but also influences the overall thermodynamics of many reactions. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. It is at this critical juncture that the difference between the C-I and C-Br bond becomes most apparent.[3]
The generally accepted order of reactivity for aryl halides in oxidative addition is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[4] Due to the lower C-I bond dissociation energy, 3-iodo-5-fluorobenzyl bromide consistently outperforms its bromo-counterpart, allowing for milder reaction conditions, lower catalyst loadings, and often shorter reaction times.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical. For the more reactive iodo-substrate, a standard catalyst like Pd(PPh₃)₄ may suffice. However, for the less reactive bromo-substrate, more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) are often employed to accelerate the slower oxidative addition step.[5] The base is required to activate the boronic acid for the transmetalation step.[4]
Hypothetical Performance Data in a Standard Suzuki Coupling:
| Parameter | 3-Iodo-5-fluorobenzyl Bromide | 3-Bromo-5-fluorobenzyl Bromide |
| Catalyst Loading | 1-2 mol% | 2-5 mol% |
| Reaction Temperature | 60-80 °C | 80-100 °C |
| Typical Reaction Time | 2-6 hours | 8-24 hours |
| Typical Yield | >90% | 75-90% |
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halide with Phenylboronic Acid
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and base (e.g., Cs₂CO₃, 3.0 eq).[5][6]
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., THF/H₂O 10:1) via syringe. The total concentration should be ~0.1 M with respect to the aryl halide.[6]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 77 °C for the iodo-compound, 90 °C for the bromo-compound).
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: TLC Optimization for 3-Iodo-4-fluorobenzyl Bromide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
3-iodo-4-fluorobenzyl bromide is a critical electrophilic building block used frequently in the synthesis of fluorinated pharmaceuticals and radioligands. Its high reactivity makes it prone to hydrolysis (forming the alcohol) and requires precise monitoring during synthesis—typically via radical bromination of 3-iodo-4-fluorotoluene .
This guide provides an objective comparison of Thin Layer Chromatography (TLC) solvent systems to isolate this compound. Unlike polar intermediates, benzyl bromides are highly lipophilic. Standard "generic" TLC methods (e.g., 30% EtOAc/Hexane) often fail, causing co-elution of the product and starting material at the solvent front.
Key Technical Insight: The separation challenge lies in distinguishing the product (benzyl bromide) from the starting material (toluene derivative), as their polarities are nearly identical.
Experimental Methodology
To ensure reproducibility, the following protocol utilizes a self-validating "Co-Spot" method.
Protocol: High-Fidelity TLC Analysis
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed). -
Sample Preparation:
-
Standard A (SM): Dissolve ~5 mg of 3-iodo-4-fluorotoluene in 1 mL EtOAc.
-
Reaction Mixture (RM): Dilute 10
L of reaction crude in 0.5 mL EtOAc. -
Co-Spot: Spot A and RM on the same lane to detect overlapping spots.
-
-
Elution: Develop in a saturated chamber.
-
Visualization:
-
Primary: UV absorption at 254 nm (Strong absorption due to aryl iodide).
-
Secondary (Stain):
(stains benzylic positions slowly) or Anisaldehyde (stains impurities like alcohols).
-
Comparative Data Analysis
The following data compares the retention factors (
Table 1: Solvent System Performance Comparison
| Compound | Structure Type | Polarity Rank | 100% Hexane ( | 98:2 Hex/EtOAc ( | 90:10 Hex/EtOAc ( |
| 3-iodo-4-fluorotoluene | Starting Material (SM) | Non-Polar (1) | 0.75 - 0.85 | 0.90 - 0.95 | > 0.95 (Solvent Front) |
| 3-iodo-4-fluorobenzyl bromide | Target Product | Non-Polar (2) | 0.55 - 0.65 | 0.70 - 0.80 | 0.90 - 0.95 |
| 3-iodo-4-fluorobenzyl alcohol | Hydrolysis Impurity | Polar (3) | 0.05 - 0.10 | 0.15 - 0.25 | 0.40 - 0.50 |
| 3-iodo-4-fluorobenzal bromide | Over-brominated | Non-Polar (1.5) | 0.60 - 0.70 | 0.75 - 0.85 | > 0.90 |
Performance Verdict:
-
100% Hexane: Recommended. Provides the maximum separation (
) between the starting toluene and the benzyl bromide product. Essential for determining reaction completion.[1] -
98:2 Hexane/EtOAc: Acceptable. Use if the silica activity is high and spots are dragging. Good for checking purity after workup.
-
90:10 Hexane/EtOAc: Not Recommended. Both SM and Product migrate to the solvent front (
), making separation indistinguishable. Only useful for moving the polar alcohol impurity.
Reaction Monitoring Workflow
The following diagram illustrates the decision logic for monitoring the radical bromination reaction.
Caption: Workflow for monitoring the conversion of toluene precursor to benzyl bromide using 100% Hexane TLC.
Expert Analysis & Troubleshooting
The "Solvent Front" Fallacy
Novice researchers often use 10-20% Ethyl Acetate for benzyl halides, assuming "standard" polarity.
-
Consequence: Both the starting material and product travel to the top (
). -
Correction: Benzyl halides are alkylating agents with low polarity. The C-Br bond dipole is insufficient to retard the molecule significantly on silica in the presence of polar solvents. You must use non-polar eluents (Hexane, Pentane, or Heptane) to utilize the silica's weak adsorption forces effectively [3].
Visualizing the "Invisible"
While UV (254 nm) is effective due to the aromatic ring, the iodine atom provides a "heavy atom effect" that may quench fluorescence differently than the starting material.
-
Tip: If UV is ambiguous, use an Iodine Chamber . The benzyl bromide often stains yellow/brown faster than the starting toluene due to the reactive alkyl bromide functionality [4].
Stability Warning
3-iodo-4-fluorobenzyl bromide is lachrymatory and unstable on silica over long periods (it can hydrolyze to the alcohol).
-
Action: Run TLC plates immediately after spotting. Do not store crude mixtures on silica columns for extended periods; flush quickly with 100% Hexane or 1-2% EtOAc/Hexane.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68021, 4-Fluorobenzyl bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Separation Theory and Solvent Selection. Retrieved from [Link]
-
Reddit r/Chemistry Community. (2022). Separating Benzyl Bromide and Product Spots on TLC. Retrieved from [Link]
Sources
Comprehensive Elemental Analysis of Highly Halogenated Organics: A Methodological Comparison for C7H5BrFI
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective comparison of elemental analysis methodologies for heavily halogenated compounds.
The Analytical Challenge of C7H5BrFI
The compound C7H5BrFI represents a significant analytical challenge in organic chemistry and drug development. With a molar mass of 314.92 g/mol , this molecule is dominated by its halogen constituents, which make up over 71% of its total mass.
Table 1: Theoretical Elemental Composition of C7H5BrFI
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Mass Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 26.70% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.60% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 25.37% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 6.03% |
| Iodine (I) | 126.904 | 1 | 126.904 | 40.30% |
Traditional CHN (Carbon, Hydrogen, Nitrogen) combustion analyzers frequently fail when processing compounds like C7H5BrFI. During oxidative pyrolysis, high concentrations of halogens form corrosive hydrohalic acids (HF, HBr, HI) and free diatomic halogens. These byproducts can poison the copper reduction catalysts and create isobaric interferences within the Thermal Conductivity Detector (TCD), leading to artificially skewed elemental readouts[1].
To achieve total elemental characterization, researchers must decouple the analysis of the organic framework (C, H) from the quantification of the halogens (Br, F, I).
Methodological Comparison Matrix
To objectively evaluate the best approach for analyzing C7H5BrFI, we compare three distinct analytical pathways.
Table 2: Performance Comparison of Analytical Alternatives
| Methodology | Target Elements | Core Principle | Key Advantage | Primary Limitation |
| Modified CHN Combustion | C, H | Dumas combustion with specialized Ag/V scrubbers | High precision for organic framework mass | Cannot quantify halogens; requires frequent scrubber replacement |
| Combustion Ion Chromatography (CIC) | Br, F, I | Oxidative pyrolysis followed by IC separation | Simultaneous, direct halogen speciation | Lower sensitivity for ultra-trace elemental impurities |
| Triple Quadrupole ICP-MS (TQ-ICP-MS) | Br, F, I | Argon plasma ionization with O2/He collision cell filtering | Ultra-trace sensitivity; provides isotopic data | F requires indirect Ba-complexation due to poor ionization |
Experimental Workflows & Causality
As an application scientist, it is critical to understand why specific experimental choices are made. The following protocols are designed as self-validating systems to ensure scientific integrity.
Modified CHN Analysis (Organic Framework)
The Causality: To prevent halogen gases from reaching the TCD and skewing the Carbon/Hydrogen data, the combustion tube must be heavily packed with chemical scrubbers.1 are utilized because silver actively binds with volatilized halogens to form highly stable, non-volatile silver halides (AgX)[1].
Step-by-Step Protocol:
-
Sample Prep: Weigh 2.0–3.0 mg of C7H5BrFI into a tin capsule. (Tin acts as a combustion promoter, creating a localized exothermic flash exceeding 1800°C to ensure complete mineralization).
-
Combustion: Drop the capsule into the primary combustion column (925°C) packed with a large excess of silver tungstate/vanadate[1].
-
Reduction: Pass the analyte gases through a copper reduction column (600°C) to remove excess oxygen.
-
Detection: Quantify CO2 and H2O via TCD.
-
Self-Validation: Run a highly halogenated Certified Reference Material (CRM), such as p-fluorobenzoic acid, every 10 samples. A sudden artifact spike in the Nitrogen channel indicates halogen breakthrough, invalidating the run and signaling that the scrubbers are exhausted.
Combustion Ion Chromatography (Total Halogens)
The Causality: Direct dissolution of C7H5BrFI is impossible for Ion Chromatography. Therefore, oxidative pyrolysis is required to mineralize the covalently bound organic halogens into measurable aqueous halides (F⁻, Br⁻, I⁻)[2][3].
Step-by-Step Protocol:
-
Preparation: Weigh 5.0 mg of the sample into an ashless filter paper.
-
Combustion: Place the sample in a platinum basket inside a 2 containing 10 mL of an alkaline absorption solution (Na2CO3/NaHCO3)[2].
-
Ignition: Flush the flask with pure O2 and ignite remotely using an infrared combustion unit[2].
-
Absorption: Allow 30 minutes for the combustion gases to fully absorb into the alkaline matrix[3].
-
Detection: Inject the solution into an Ion Chromatograph equipped with a suppressed conductivity detector.
-
Self-Validation: Spike pre-combustion samples with a known concentration of an internal standard (e.g., 4-bromobenzoic acid) to verify 100% recovery during the oxidative pyrolysis phase.
TQ-ICP-MS (Trace/Isotopic Halogens)
The Causality: Fluorine is notoriously difficult to analyze via conventional ICP-MS because its first ionization potential (17.4 eV) exceeds that of the Argon plasma (15.76 eV), resulting in virtually no F⁺ ion formation[4]. To solve this, the protocol utilizes a Barium spike. 5 in the plasma to form the polyatomic ion BaF⁺ (m/z 157)[5].
Step-by-Step Protocol:
-
Digestion: Digest the C7H5BrFI sample using microwave-induced combustion (MIC) and absorb it into a 2% HNO3 solution.
-
Complexation: Spike the analytical solution with 30 mg/L Barium[5].
-
Filtration: Introduce the sample into a 4 operated in TQ-O2 mode[4].
-
Detection: Use Q1 to filter target masses, the collision/reaction cell (O2/He) to remove polyatomic interferences, and Q3 to measure BaF⁺ (m/z 157), Br⁺ (m/z 79), and I⁺ (m/z 127)[4][5].
-
Self-Validation: The system is self-validated by monitoring the Ba/F stoichiometric ratio and utilizing an internal standard (e.g., Rhodium or Indium) to correct for matrix effects and plasma fluctuations.
Visualizing the Analytical Logic
Caption: Analytical workflow decision tree for the elemental analysis of highly halogenated organics.
Caption: TQ-ICP-MS mass filtering mechanism utilizing Barium complexation for Fluorine detection.
References
- Title: Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS Source: Thermo Fisher Scientific URL
- Title: Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS)
- Source: PE Polska (PerkinElmer)
- Source: Lab Bulletin (Exeter Analytical)
- Title: Determination of Halogens in Coal Using Combustion Ion Chromatography Source: Thermo Fisher Scientific URL
Sources
Quality Control Standards for 4-(Bromomethyl)-1-fluoro-2-iodobenzene: A Comparative Guide
Executive Summary: The "Triad" Challenge
4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS 260050-97-3) is a high-value pharmacophore scaffold.[1] It uniquely combines three distinct reactive handles:
-
Benzylic Bromide: A potent electrophile for SN2 alkylation.
-
Aryl Iodide: A prime candidate for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or lithium-halogen exchange.[1]
-
Aryl Fluoride: Provides metabolic stability and modulates pKa/lipophilicity.
However, the synthesis of this compound is plagued by a "statistical trap." The standard radical bromination used to create it inevitably produces a dibromo impurity (benzal bromide) and leaves unreacted starting material . This guide compares the industry-standard "Radical Route" against the higher-fidelity "Alcohol Activation Route," providing the experimental data and QC protocols necessary to validate the "Golden Batch."
Comparative Synthesis Methodologies
Route A: Radical Bromination (The Industry Standard)
-
Precursor: 1-Fluoro-2-iodo-4-methylbenzene (4-Fluoro-3-iodotoluene).[1]
-
Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide.[1]
-
Profile: This route is cost-effective and scalable but chemically "dirty."[1] It relies on stopping the reaction at ~80-90% conversion to minimize over-bromination.[1]
Route B: Dehydroxy-Bromination (The Precision Alternative)[1]
-
Mechanism: Appel Reaction or PBr3 Activation.
-
Precursor: (4-Fluoro-3-iodophenyl)methanol.[1]
-
Reagents: PBr3 or CBr4/PPh3.[1]
-
Profile: This route eliminates the risk of dibromo- impurity entirely.[1] It is preferred for late-stage GMP intermediates where purity is paramount, despite the higher cost of the alcohol precursor.
Performance Data Comparison
| Metric | Route A: Radical Bromination | Route B: Alcohol Activation |
| Typical Yield | 65 - 75% (isolated) | 85 - 92% (isolated) |
| Purity (Crude) | 80 - 85% | >95% |
| Critical Impurity | Dibromomethyl (~5-10%) | Benzyl Alcohol (<1%) |
| Purification | Requires Silica Chromatography | Crystallization / Filtration |
| Cost Efficiency | High (Cheap reagents) | Moderate (Precursor cost) |
| Scalability | High (Exothermic control needed) | High (Stoichiometric waste) |
Quality Control Framework: The "Self-Validating" System[1]
The most critical aspect of QC for this compound is quantifying the Bromination Triad : the Starting Material (Methyl), the Product (Bromomethyl), and the Over-brominated Impurity (Dibromomethyl).
Critical Quality Attributes (CQAs)
-
Appearance: Off-white to pale yellow low-melting solid.[1] (Darkening indicates iodine liberation).
-
Assay (H-NMR): >97% w/w.
-
Dibromo Impurity: <0.5% (Strict limit; this impurity acts as a chain terminator or double-alkylator in downstream steps).[1]
-
Hydrolysis Product: <0.5% (Benzyl alcohol derivative; indicates moisture ingress).
The H-NMR "Triad" Protocol
H-NMR is the superior method for release testing because it simultaneously quantifies all three species without response factor bias.[1]
Diagnostic Shifts (CDCl3, 400 MHz):
-
Starting Material (-CH3):
2.35 ppm (Singlet). -
Product (-CH2Br):
4.45 - 4.48 ppm (Singlet).[1] -
Impurity (-CHBr2):
6.60 ppm (Singlet).[1]
Acceptance Criteria: Integration Ratio of Product to Impurity must be > 200:1 for Pharma Grade.
Visualizations
Diagram 1: Synthesis Pathways & Impurity Fate Mapping
This diagram illustrates the two competing routes and the "fate" of impurities in downstream processing.
Caption: Fate mapping of impurities based on synthetic route selection. Route A carries the risk of the difficult-to-remove dibromo species.[1]
Diagram 2: QC Decision Tree
A logic flow for accepting or rejecting batches based on the "Triad" analysis.
Caption: QC Decision Tree utilizing H-NMR integration limits to determine batch disposition.
Detailed Experimental Protocols
Optimized Synthesis (Route A - Radical Bromination)
This protocol utilizes a "Initiator-Starved" addition method to maintain low radical concentration, favoring mono-bromination.[1]
Materials:
-
1-Fluoro-2-iodo-4-methylbenzene (10.0 g, 42.4 mmol)[1]
-
N-Bromosuccinimide (NBS) (7.92 g, 44.5 mmol, 1.05 eq) - Recrystallize from water before use.[1]
-
AIBN (Azobisisobutyronitrile) (0.21 g, 0.3 eq)
- -Trifluorotoluene (PhCF3) (100 mL) - Green alternative to CCl4.[1]
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and argon inlet. Add the toluene precursor and PhCF3.
-
Reagent Addition: Add NBS in one portion.
-
Activation: Heat the mixture to 85°C (gentle reflux). Once at reflux, add AIBN as a solution in PhCF3 over 30 minutes (syringe pump preferred).
-
Why? Slow addition of initiator prevents a "radical burst" that leads to local hotspots and over-bromination.
-
-
Monitoring: Monitor by TLC (Hexanes) or H-NMR every hour.
-
Termination: Stop reaction when Starting Material is <5%. Do not push to 100% conversion , as the rate of dibromination increases exponentially as SM is depleted.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water (2x) and brine. Dry over Na2SO4.
-
Purification: Concentrate to a yellow oil. If solidifies, recrystallize from Heptane (50°C
-20°C).[1] If oil, flash chromatography (100% Hexanes 5% EtOAc/Hexanes).
QC Analytical Method (H-NMR)
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl3. Ensure the solution is clear (filter if necessary to remove inorganic salts).
Acquisition Parameters:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (d1): 5 seconds (Critical for accurate integration of benzylic protons).
-
Scans: 16.
Calculation:
References
-
BenchChem. (2025).[3] Decoding the 1H NMR Signal of Bromomethyl Protons at
4.48 ppm: A Comparative Guide. Retrieved from -
ChemicalBook. (2025). 4-(Bromomethyl)-1-fluoro-2-iodobenzene Product Specifications and CAS 260050-97-3 Data. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 2782750: 4-Bromo-1-fluoro-2-iodobenzene (Precursor Data). Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-(Bromomethyl)-2-Fluoro-1-Iodobenzene (Isomer Comparison). Retrieved from [1]
-
Master Organic Chemistry. (2011). NBS (N-Bromosuccinimide) as a Reagent for Allylic and Benzylic Bromination.[1] Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(Bromomethyl)-1-fluoro-2-iodobenzene
Comprehensive Safety and Handling Guide: 4-(Bromomethyl)-1-fluoro-2-iodobenzene
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Bromomethyl)-1-fluoro-2-iodobenzene (CAS No. 1022931-83-4). As a substituted aromatic halide, this compound presents significant health and safety risks that require stringent control measures. The bromomethyl group, in particular, classifies this compound as a potent lachrymator and a corrosive agent, necessitating handling procedures that go beyond standard laboratory practice. This guide is designed for researchers and drug development professionals to ensure safe and effective use of this reagent.
Immediate Safety Assessment: Core Hazards
Before handling, it is critical to recognize that 4-(Bromomethyl)-1-fluoro-2-iodobenzene is not a benign laboratory chemical. Its primary threats are severe corrosive damage to skin and eyes and potent lachrymatory effects (causing tearing and intense eye irritation)[1][2]. The compound is classified as a UN 3261, Class 8 corrosive solid, indicating its potential to cause significant tissue damage upon contact[3].
Hazard Identification Summary
The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | Details | References |
| GHS Pictogram | Corrosion: | |
| Signal Word | Danger | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][4] |
| Precautionary Statements | P260: Do not breathe dusts or mists.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. Given the corrosive and lachrymatory nature of this compound, multiple layers of protection are mandatory.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the scale and nature of the handling task.
Caption: PPE selection workflow based on task-specific risk assessment.
Detailed PPE Specifications
| Body Area | Required PPE | Causality and Rationale |
| Respiratory | Certified Chemical Fume Hood | This is the primary engineering control. Due to the compound's lachrymatory properties, its vapors can cause severe eye and respiratory irritation[1]. All manipulations must be performed in a functioning chemical fume hood to prevent inhalation exposure[2]. |
| Full-Face Respirator (Emergency Use) | For spill cleanup or ventilation failure, a full-face respirator with an organic vapor/acid gas cartridge is necessary. Goggles alone do not protect against inhaling lachrymatory vapors[1]. | |
| Eye/Face | Chemical Splash Goggles | Mandatory for all handling. Unlike safety glasses, goggles form a seal around the eyes, which is critical to protect against the potent, tearing-inducing vapors of a lachrymator[6][7]. They must meet ANSI Z87.1 standards[6]. |
| Full Face Shield | Must be worn in addition to chemical splash goggles when handling larger quantities or during procedures with a high splash potential (e.g., solvent transfers, reaction quenching)[7]. This provides a secondary barrier against splashes to the entire face. | |
| Hands | Double-Gloving with Nitrile Gloves | For handling small quantities and incidental contact, double-gloving with standard nitrile examination gloves is the minimum requirement. This provides protection against minor splashes and allows for rapid removal of the outer glove if contamination occurs. |
| Heavy-Duty Chemical Gloves (Viton® or Silver Shield®) | For prolonged handling, submersion risk, or handling large quantities, more resistant gloves are required. Materials like Viton® offer exceptional resistance to aromatic solvents, while Silver Shield® gloves provide a high level of overall chemical resistance[7]. Always consult the glove manufacturer's compatibility charts. | |
| Body | Flame-Resistant Lab Coat | A standard requirement to protect skin and clothing from minor spills and contamination[8]. |
| Chemical-Resistant Apron | An apron made of rubber or PVC should be worn over the lab coat during procedures with a significant splash risk to provide an additional layer of chemical protection to the torso[9]. | |
| Feet | Closed-toe Leather or Chemical-Resistant Shoes | Permeable shoes (e.g., cloth sneakers) are forbidden. Sturdy, closed-toe shoes are the minimum requirement. For situations with a risk of large spills, chemical-resistant boots should be worn. |
Operational and Disposal Plans
Safe handling extends beyond PPE to include procedural controls and emergency preparedness.
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and operating correctly. Clear the workspace of all unnecessary items. Confirm that an eyewash station and safety shower are accessible and unobstructed[10].
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2). At a minimum, this includes a lab coat, double nitrile gloves, and chemical splash goggles.
-
Tare Vessel: Place a clean, dry container on the analytical balance inside the fume hood and tare the balance.
-
Dispense Solid: Carefully dispense the 4-(Bromomethyl)-1-fluoro-2-iodobenzene solid into the tared container. Perform this action slowly and deliberately in the center of the fume hood to minimize air currents and potential dust generation. Do not breathe the dust[5].
-
Seal and Clean: Securely cap the primary reagent bottle immediately after dispensing. Wipe the outside of the reagent bottle and any potentially contaminated surfaces (e.g., spatula) with a solvent-moistened cloth. Dispose of the cloth in the designated solid hazardous waste container.
-
Dissolution: Add the desired solvent to the vessel containing the weighed compound. Perform this addition slowly to avoid splashing.
-
Glove Removal: Once the handling procedure is complete, remove the outer pair of gloves first, turning them inside out to avoid contaminating your inner gloves. Then, remove the inner gloves using the same technique.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves[10].
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical to mitigating harm.
| Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[10]. Seek immediate medical attention. Do not use neutralizing chemicals. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[5][10]. Remove contact lenses if present and easy to do[5]. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once[2]. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Small Spill (<5g) | Restrict access to the area. Wearing enhanced PPE (respirator, heavy-duty gloves, face shield), cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad[11][12]. Carefully sweep the material into a designated, labeled hazardous waste container[2]. |
| Large Spill (>5g) | Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
Emergency Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Decontamination: All glassware and equipment that have come into contact with 4-(Bromomethyl)-1-fluoro-2-iodobenzene must be decontaminated. Rinse surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove residues, followed by a thorough wash with soap and water. All solvent rinses must be collected as hazardous waste.
-
Waste Segregation: Due to its halogenated nature, all waste streams containing this compound must be segregated into a "Halogenated Organic Waste" container. This includes contaminated solids (absorbent materials, gloves, wipes) and liquid waste (solvent rinses, mother liquors).
-
Container Management: Waste containers must be made of compatible materials, kept closed except when adding waste, and clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Lachrymator)[8]. Store waste containers in a designated satellite accumulation area with secondary containment.
References
-
Lachrymators | Laboratory Safety. Brandeis University. [Link]
-
The MSDS HyperGlossary: Lachrymator. Interactive Learning Paradigms, Incorporated. [Link]
-
Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University. [Link]
-
What is a lachrymator? What are appropriate precautions and safety equipment to use when working with lachrymators? Chegg.com. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370. PubChem. [Link]
-
Polycyclic Aromatic Hydrocarbons. 3M. [Link]
-
4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. [Link]
-
4-Bromo-1-fluoro-2-iodobenzene | C6H3BrFI | CID 2782750. PubChem. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]
-
4-Bromo-1-(bromomethyl)-2-fluoro-benzene. Toxics Release Inventory - EPA. [Link]
Sources
- 1. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 2. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 3. 1022931-83-4|4-(Bromomethyl)-2-Fluoro-1-Iodobenzene|BLD Pharm [bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. fishersci.com [fishersci.com]
- 11. agilent.com [agilent.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
